12-Deoxyerythromycin 9-Oxime
Description
Properties
CAS No. |
53274-43-4 |
|---|---|
Molecular Formula |
C37H68N2O12 |
Molecular Weight |
732.953 |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O12/c1-14-26-20(4)29(40)21(5)28(38-45)18(2)16-36(9,44)33(51-35-30(41)25(39(11)12)15-19(3)47-35)22(6)31(23(7)34(43)49-26)50-27-17-37(10,46-13)32(42)24(8)48-27/h18-27,29-33,35,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22+,23-,24?,25?,26-,27?,29+,30?,31+,32?,33-,35?,36-,37?/m1/s1 |
InChI Key |
QYBHRDHXPFVHKB-NXYLRWGZSA-N |
SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Synonyms |
Erythromycin B 9-oxime; Erythromycin B oxime |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 12-Deoxyerythromycin 9-Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Deoxyerythromycin 9-Oxime, also known as Erythromycin B 9-Oxime, is a significant derivative of the macrolide antibiotic erythromycin. As an intermediate in the synthesis of novel antibiotic candidates, a thorough understanding of its chemical properties is paramount for its effective utilization in drug discovery and development. This guide provides a comprehensive overview of the synthesis, analytical characterization, and key chemical attributes of 12-Deoxyerythromycin 9-Oxime, grounded in scientific literature and established chemical principles.
The strategic modification of the C-9 ketone of the erythromycin scaffold to an oxime functionality is a critical step in overcoming the acid instability of the parent molecule. Erythromycin is known to be unstable in acidic conditions, which can limit its oral bioavailability. The formation of the 9-oxime derivative enhances its stability in acidic environments.[1][2][3] This improved stability, coupled with the potential for further chemical modifications at the oxime group, makes 12-Deoxyerythromycin 9-Oxime a valuable building block in the generation of next-generation macrolide antibiotics.
Physicochemical Properties
A summary of the known physicochemical properties of 12-Deoxyerythromycin 9-Oxime is presented in the table below. These properties are fundamental for its handling, formulation, and analytical characterization.
| Property | Value | Source(s) |
| Chemical Name | (3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one | |
| Synonyms | Erythromycin B 9-Oxime, Erythromycin B Oxime | |
| CAS Number | 53274-43-4 | |
| Molecular Formula | C₃₇H₆₈N₂O₁₂ | |
| Molecular Weight | 732.94 g/mol | |
| Appearance | Yellow Oil (unconfirmed) | - |
| Melting Point | 170–174 °C | - |
| Solubility | Soluble in methanol, chloroform, dichloromethane. Crystallizes from dichloromethane-n-hexane. | - |
| Storage | 2-8°C Refrigerator | - |
Synthesis of 12-Deoxyerythromycin 9-Oxime
The synthesis of 12-Deoxyerythromycin 9-Oxime is achieved through the oximation of the C-9 ketone of its parent compound, 12-Deoxyerythromycin (Erythromycin B). This reaction involves the condensation of the ketone with hydroxylamine. The causality behind this experimental choice lies in the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the macrolide, followed by dehydration to form the C=N-OH (oxime) bond. The reaction is typically carried out in an alcoholic solvent, which serves to dissolve the reactants. The choice of base and reaction conditions can influence the yield and the ratio of (E) and (Z) isomers of the resulting oxime.
Below are two detailed, step-by-step methodologies for the synthesis of 12-Deoxyerythromycin 9-Oxime.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 12-Deoxyerythromycin 9-Oxime.
Experimental Protocols
Method 1: Synthesis using Triethylamine
-
Dissolve 5.0 g of Erythromycin B in 50 mL of methanol.
-
Add 2.46 mL of triethylamine and 2.46 g of hydroxylamine hydrochloride to the solution.
-
Reflux the mixture for 24 hours.
-
Concentrate the reaction mixture in vacuo to approximately half of its original volume.
-
Pour the concentrated mixture into 10 mL of water.
-
Filter the resulting crystals.
-
Triturate the crystals successively with water, saturated sodium bicarbonate solution, and then water again.
-
Filter the purified crystals.
-
Recrystallize the product from a dichloromethane-n-hexane solvent system to yield 3.46 g of Erythromycin B 9-oxime.
Method 2: Synthesis using Ammonium Hydroxide
-
Dissolve 5.0 g of Erythromycin B in 50 mL of methanol.
-
Add 2.46 g of hydroxylamine hydrochloride.
-
Reflux the mixture for 24 hours, during which the progressive crystallization of erythromycin B oxime hydrochloride is observed.
-
Cool the reaction mixture to 2°C for 1 hour.
-
Separate the crystals by filtration and wash them three times with 2.5 mL of cooled methanol.
-
To a suspension of the erythromycin oxime hydrochloride in 15 mL of methanol at 20°C, add 3.26 mL of a 20% ammonium hydroxide solution.
-
Stir the mixture for 30 minutes.
-
Add 3.26 mL of water to the solution to yield 1.8 g of Erythromycin B 9-oxime.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 12-Deoxyerythromycin 9-Oxime. This involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The reported ¹H NMR data for Erythromycin B 9-oxime (in CDCl₃, 300 MHz) shows characteristic signals, including:
-
δ 0.87 (d, J = 7.1 Hz, CH₃-21)
-
δ 0.87 (t, J = 7.3 Hz, CH₃-15)
-
δ 1.05 (d, J = 6.8 Hz, CH₃-20)
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 12-Deoxyerythromycin 9-Oxime, electrospray ionization-mass spectrometry (ESI-MS) is a suitable technique. The expected molecular ion peak would correspond to [M+H]⁺ at m/z 733.95.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While a specific IR spectrum for 12-Deoxyerythromycin 9-Oxime is not available in the searched literature, the following characteristic absorption bands would be expected:
-
~3400 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl groups.
-
~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1730 cm⁻¹: C=O stretching vibration of the lactone ring.
-
~1650 cm⁻¹: C=N stretching vibration of the oxime group.
-
~950 cm⁻¹: N-O stretching vibration of the oxime group.
The absence of a strong ketone absorption band around 1700 cm⁻¹, which is present in the parent Erythromycin B, would be a key indicator of successful oxime formation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 12-Deoxyerythromycin 9-Oxime and for separating it from related substances, including the starting material and potential (E)/(Z) isomers. A reversed-phase HPLC method would be appropriate, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Stability and Reactivity
Stability
Macrolide antibiotics are known for their instability in acidic conditions, which leads to the formation of inactive degradation products. The conversion of the C-9 ketone to an oxime significantly enhances the acid stability of the erythromycin scaffold.[1][2][3] However, detailed stability studies on 12-Deoxyerythromycin 9-Oxime, including its degradation profile at various pH values and temperatures, are not extensively reported in the available literature. Such studies are crucial for determining its shelf-life and appropriate storage conditions.
Reactivity
The chemical reactivity of 12-Deoxyerythromycin 9-Oxime is primarily dictated by the oxime functional group and the macrolide ring.
-
Beckmann Rearrangement: A key reaction of oximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions. This reaction has been utilized in the synthesis of ring-expanded macrolides, such as azithromycin, from erythromycin A 9-oxime.[4] The Beckmann rearrangement of 12-Deoxyerythromycin 9-Oxime would be an important avenue for the synthesis of novel 15-membered azalides derived from Erythromycin B.
Caption: Beckmann rearrangement of 12-Deoxyerythromycin 9-Oxime.
-
O-Alkylation/Acylation: The hydroxyl group of the oxime can be further functionalized through alkylation or acylation reactions. This provides a versatile handle for introducing various substituents to modulate the biological activity and pharmacokinetic properties of the molecule.
Conclusion
12-Deoxyerythromycin 9-Oxime is a pivotal intermediate in the quest for novel macrolide antibiotics with improved properties. Its synthesis from Erythromycin B is well-established, and its enhanced acid stability makes it a superior starting material compared to its ketone precursor. While its fundamental physicochemical properties and ¹H NMR data have been reported, a complete analytical profile including ¹³C NMR and IR spectroscopy, as well as comprehensive stability and reactivity studies, would be invaluable for its full exploitation in drug development programs. This guide provides a solid foundation for researchers and scientists working with this promising molecule and highlights areas where further investigation is warranted.
References
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- Cayman Chemical.
- Pharmaceutical chemistry. (n.d.).
- Ciobanu, E. L., et al. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. Antibiotics, 6(2), 11.
- Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. Journal of Beijing Institute of Technology, 12(2), 186-189.
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- Wikipedia. (n.d.). Beckmann rearrangement.
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- Magritek. (n.d.). Erythromycin A.
- NIST. (n.d.). Erythromycin. NIST WebBook.
- Paesen, J., et al. (1998). Study of the stability of erythromycin in a hydrophilic creme basis by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 17(1), 53-61.
- Gasc, J. C., et al. (1991). New ether oxime derivatives of erythromycin A. A structure-activity relationship study. The Journal of antibiotics, 44(3), 313–330.
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- ResearchGate. (2018). Structural studies on erythromycin A enol ether: full assignments of theJ H and1 3 C NMR spectra.
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- NIST. (n.d.). Erythromycin Infrared Spectrum.
- PubMed. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery.
- Magritek. (n.d.). Erythromycin A.
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- ResearchGate. (2018). Structural studies on erythromycin A enol ether: Full assignments of the 1H and 13C NMR spectra.
- Pharmaffili
- ECHEMI. (n.d.). 134931-01-4, Erythromycin, 9-oxime, (9Z)- Formula.
- Boston University. (2020). Fingerprinting Bacterial Metabolic Response to Erythromycin by Raman-Integrated Mid-Infrared Photothermal Microscopy.
- ChemicalBook. (2025). ERYTHROMYCIN OXIME | 13127-18-9.
- PubChem. (n.d.). Erythromycin a-9-oxime.
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- Veeprho. (n.d.). Erythromycin A 9-Oxime (Z-Isomer).
- ResearchGate. (n.d.). Comparison of the reported methods for synthesis of oxime with the....
- PMC. (2019). Macrolide Allergic Reactions.
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An In-depth Technical Guide to 12-Deoxyerythromycin 9-Oxime: Synthesis, Properties, and Therapeutic Potential
Executive Summary: The macrolide antibiotic erythromycin, a cornerstone in the treatment of bacterial infections, is hampered by its instability in acidic environments and a well-defined spectrum of activity. Chemical modification of the erythromycin scaffold is a proven strategy to overcome these limitations. This guide provides a comprehensive technical overview of a specific derivative, 12-Deoxyerythromycin 9-Oxime. Due to the scarcity of direct literature on this exact molecule, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from closely related analogs to construct a scientifically grounded guide for researchers, chemists, and drug development professionals. We will delve into a proposed synthetic pathway, hypothesize its physicochemical and biological properties, and outline future research directions. The core focus is on the strategic rationale behind the 9-oxime and 12-deoxy modifications, aiming to produce a more stable and potentially more potent antibacterial agent.
Introduction: The Rationale for Erythromycin Analogs
Erythromycin A exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] Despite its success, its clinical utility is compromised by several factors.
The Limitations of Erythromycin A
The primary drawback of erythromycin A is its rapid degradation in the acidic environment of the stomach.[3][4] This acid-catalyzed intramolecular reaction involves the C-9 ketone and the hydroxyl groups at the C-6 and C-12 positions, leading to the formation of inactive anhydroerythromycin A derivatives.[3] This not only reduces the drug's oral bioavailability but can also lead to gastrointestinal side effects.
Strategic Modifications: The Significance of the C-9 and C-12 Positions
To address these stability issues, medicinal chemists have focused on modifying the erythromycin core, particularly at the C-9 and C-12 positions.
-
The C-9 Position: The C-9 ketone is the primary site of the acid-catalyzed degradation. Converting this ketone to an oxime functionality blocks this degradation pathway, significantly enhancing the molecule's acid stability.[5][6] Furthermore, the 9-oxime serves as a crucial synthetic intermediate for the creation of new macrolide families, such as the azalides (e.g., azithromycin) through Beckmann rearrangement.[2][7]
-
The C-12 Position: The hydroxyl group at C-12 is also involved in the formation of inactive spiroketal degradation products.[3] Its removal, resulting in a 12-deoxy analog, is another strategy to improve acid stability. Erythromycin B, a naturally occurring analog that lacks the C-12 hydroxyl group, is known to be more acid-stable than Erythromycin A.[2]
Profile of the Target Molecule: 12-Deoxyerythromycin 9-Oxime
By combining these two strategic modifications, 12-Deoxyerythromycin 9-Oxime emerges as a molecule of significant interest. It is hypothesized to possess enhanced acid stability, potentially leading to improved oral bioavailability and a better side-effect profile compared to the parent compound. Its altered electronic and steric properties may also influence its antibacterial spectrum and potency.
Proposed Synthesis and Chemical Characterization
Retrosynthetic Analysis and Strategy
The synthesis can be envisioned as a single key transformation from a readily available starting material.
Key Synthetic Step: Oximation of the C-9 Ketone
The conversion of the C-9 ketone of Erythromycin B to a 9-oxime is the central step. This reaction is analogous to the well-established synthesis of Erythromycin A 9-Oxime.[8][9]
This protocol is adapted from established procedures for the synthesis of Erythromycin A 9-Oxime and is proposed for the synthesis of the title compound from Erythromycin B.[8][10][11]
-
Dissolution: Dissolve Erythromycin B in a suitable mildly polar solvent, such as isopropanol or ethanol. Methanol is generally avoided as it can lead to higher proportions of the inactive Z-isomer of the oxime.[8]
-
Hydroxylamine Addition: To the solution from Step 1, add an aqueous solution of hydroxylamine (NH₂OH). The hydroxylamine can be generated in situ from hydroxylamine hydrochloride and a mild base, or a pre-formed aqueous solution can be used.[8][9] A molar excess of hydroxylamine (typically >1.5 equivalents) is recommended.[11]
-
pH Adjustment & Catalysis: Add a mild acid catalyst, such as acetic acid or formic acid, to the reaction mixture. The pH of the solution should be maintained in the range of 5.5 to 7.5 to facilitate the reaction.[8][11]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 45°C and 55°C.[10] Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until completion, which may take several hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add a water-immiscible organic solvent like isopropyl acetate and stir.[10]
-
Adjust the pH to >11.0 with a base such as sodium hydroxide to ensure the product is in its free base form.[10]
-
Separate the organic layer, wash it with a dilute caustic solution, and then with water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 12-Deoxyerythromycin 9-Oxime can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane-n-hexane) to afford the final product.
Physicochemical Properties
While experimental data for 12-Deoxyerythromycin 9-Oxime is not available, its properties can be estimated and are presented below in comparison to Erythromycin A and its well-documented 9-oxime derivative.
| Property | Erythromycin A | Erythromycin A 9-Oxime | 12-Deoxyerythromycin 9-Oxime (Predicted) |
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₇H₆₈N₂O₁₃ | C₃₇H₆₈N₂O₁₂ |
| Molar Mass ( g/mol ) | 733.93 | 748.94 | 732.94 |
| Appearance | White crystalline powder | White crystalline powder | Expected to be a white crystalline powder |
| Key Structural Features | C-9 Ketone, C-12 Hydroxyl | C-9 Oxime, C-12 Hydroxyl | C-9 Oxime, C-12 Deoxy |
| Acid Stability | Low | Moderate to High[5][6] | High (Hypothesized) |
Putative Biological Activity and Mechanism of Action
The biological profile of 12-Deoxyerythromycin 9-Oxime is predicted to be that of a macrolide antibiotic, with its specific activity modulated by the structural changes at the C-9 and C-12 positions.
Foundational Mechanism: Inhibition of Bacterial Protein Synthesis
Like its parent compound, 12-Deoxyerythromycin 9-Oxime is expected to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] This binding occurs within the peptide exit tunnel, physically obstructing the elongation of the nascent polypeptide chain.[3]
The Influence of the 9-Oxime Modification
The conversion of the C-9 ketone to an oxime can have varied effects on antibacterial potency. Structure-activity relationship studies on 9-oxime derivatives have shown that the nature of substituents on the oxime oxygen can significantly influence activity, particularly against resistant strains.[12][13] For the unsubstituted 9-oxime, the activity is generally comparable to the parent erythromycin.[14] The key advantage conferred by this modification is the blockade of the primary acid degradation pathway.[6]
The Impact of C-12 Deoxygenation on Activity and Stability
The absence of the C-12 hydroxyl group is the defining feature of Erythromycin B, which has approximately 80% of the in vitro activity of Erythromycin A but possesses greater acid stability.[2] This suggests that 12-Deoxyerythromycin 9-Oxime will likely exhibit enhanced stability over Erythromycin A 9-Oxime. While a slight reduction in intrinsic potency against certain susceptible strains might be anticipated compared to a hypothetical C-12 hydroxyl counterpart, the overall gain in stability could lead to superior in vivo efficacy.
Hypothesized Antibacterial Spectrum and Potency
12-Deoxyerythromycin 9-Oxime is expected to retain the characteristic macrolide spectrum of activity, primarily against Gram-positive bacteria (e.g., Staphylococcus and Streptococcus species) and some Gram-negative organisms. The combination of the 9-oxime and 12-deoxy features is predicted to result in a molecule with:
-
Significantly Improved Acid Stability: Leading to better oral bioavailability and potentially fewer GI side effects.
-
Comparable or Slightly Modified Antibacterial Potency: The intrinsic activity will be highly dependent on the specific bacterial strain and its resistance mechanisms. For some macrolide derivatives, lipophilicity can enhance potency against resistant strains.[15] The removal of a hydroxyl group will increase lipophilicity, which may be advantageous.
Future Research and Development Directions
12-Deoxyerythromycin 9-Oxime represents a foundational structure for further drug development. Future research should focus on:
-
Confirmation of Synthesis and Characterization: The proposed synthetic route should be experimentally verified, and the resulting compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).
-
In Vitro Antibacterial Evaluation: The compound should be tested against a broad panel of clinically relevant bacteria, including macrolide-resistant strains, to determine its minimum inhibitory concentrations (MICs).
-
Acid Stability Studies: Quantitative studies should be performed to confirm the hypothesized improvement in stability under acidic conditions compared to Erythromycin A and Erythromycin A 9-Oxime.
-
Further Derivatization: The oxime nitrogen provides a handle for further chemical modification. Synthesis of a library of 9-O-substituted oxime ether derivatives of the 12-deoxy scaffold could lead to compounds with further enhanced potency or a broader spectrum of activity, as has been demonstrated for Erythromycin A 9-oxime derivatives.[13]
By systematically exploring the synthesis and biological properties of 12-Deoxyerythromycin 9-Oxime, the scientific community can gain valuable insights into the structure-activity relationships of macrolide antibiotics, paving the way for the development of next-generation therapies to combat bacterial infections.
References
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Technical Monograph: 12-Deoxyerythromycin 9-Oxime
Role: Critical Impurity Standard & Synthetic Intermediate in Macrolide Antibiotics CAS: 53274-43-4[1][2][3][4]
Executive Technical Summary
12-Deoxyerythromycin 9-Oxime is a specialized macrolide derivative primarily utilized in the pharmaceutical industry as a high-purity reference standard for impurity profiling and as a synthetic intermediate.[2] It is the oxime derivative of Erythromycin B , distinguished from the parent Erythromycin A series by the absence of the hydroxyl group at the C-12 position.[2]
This structural deviation—the replacement of a hydroxyl group with a hydrogen atom at C-12—prevents the formation of the 9,12-hemiketal linkage characteristic of Erythromycin A. Consequently, 12-Deoxyerythromycin 9-Oxime exhibits distinct kinetic stability and solubility profiles, making it a critical marker for monitoring the purity of second-generation macrolides like Roxithromycin and Azithromycin .[2]
Nomenclature & Synonyms
The nomenclature for this compound is derived from its parent structure (Erythromycin B) and the functional modification at the C-9 position (Oximation).[2]
Table 1: Comprehensive Synonym & Identifier Matrix
| Category | Identifier / Synonym | Technical Context |
| Primary Chemical Name | Erythromycin B 9-Oxime | The most chemically accurate descriptor used in synthetic chemistry.[2][4] |
| Systematic Name | 12-Deoxyerythromycin 9-Oxime | Highlights the structural deviation from Erythromycin A (the "12-Deoxy" motif).[2] |
| CAS Registry Number | 53274-43-4 | Unique numerical identifier for regulatory and database searches.[2] |
| Impurity Code | Azithromycin Impurity / Precursor | Often cited in DMFs (Drug Master Files) as a precursor to 12-Deoxy Azithromycin.[2] |
| Derivative Name | 12-Deoxyerythromycin A Oxime | "Erythromycin B" is synonymous with "12-Deoxyerythromycin A".[2][3] |
| Related Intermediate | Pre-Roxithromycin B | The precursor to 12-deoxy-roxithromycin (an impurity in Roxithromycin).[2] |
Structural Mechanics & Chemical Logic
The C-12 Hydroxyl Criticality: In Erythromycin A, the C-12 hydroxyl group attacks the C-9 ketone to form a cyclic hemiketal (spiroketal).[2] This equilibrium complicates oximation reactions.
-
12-Deoxyerythromycin 9-Oxime lacks this C-12 hydroxyl.[2][3]
-
Result: The C-9 ketone in the parent Erythromycin B is "free" and does not undergo spiroketalization.[2]
-
Implication: The oximation reaction of Erythromycin B is kinetically faster and yields a more stable E/Z oxime mixture compared to Erythromycin A, as there is no energy penalty for breaking a hemiketal ring.[2]
Synthetic Pathway & Experimental Protocol
The synthesis of 12-Deoxyerythromycin 9-Oxime is typically achieved via the direct condensation of Erythromycin B with hydroxylamine hydrochloride.[2]
Protocol: Selective Oximation of Erythromycin B
Note: This protocol assumes the isolation of Erythromycin B from a crude Erythromycin fermentation broth or the use of purified Erythromycin B.
Reagents:
-
Reagent: Hydroxylamine Hydrochloride (
)[2] -
Base: Pyridine or Sodium Acetate (to buffer HCl)[2]
-
Solvent: Methanol or Isopropanol
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (approx. 14 mmol) of Erythromycin B in 50 mL of Methanol. Ensure complete solvation to prevent heterogeneous reaction kinetics.
-
Buffering: Add 5.0 g of Sodium Acetate (anhydrous) to the solution. Why? To neutralize the HCl released from hydroxylamine, preventing acid-catalyzed degradation of the cladinose sugar (a common failure mode in macrolide chemistry).[2]
-
Addition: Add 5.0 g of Hydroxylamine Hydrochloride in portions over 10 minutes.
-
Reflux: Heat the mixture to reflux (
) for 8–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH 90:10:1).[2] The disappearance of the ketone spot indicates completion. -
Workup:
-
Purification: Recrystallize from Isopropanol/Hexane to yield 12-Deoxyerythromycin 9-Oxime as a white crystalline solid.
Impurity Profiling & Visualization
Understanding the origin of this molecule is vital for the Quality Control of Azithromycin and Roxithromycin. It represents a "parallel pathway" impurity. If the fermentation broth contains Erythromycin B (which it always does), and that broth is subjected to the synthetic steps for Azithromycin (Oximation -> Beckmann Rearrangement -> Reduction), the Erythromycin B will carry through as 12-Deoxy analogs.[2]
Pathway Diagram: The "Parallel Impurity" Cascade
The following diagram illustrates how Erythromycin B mimics the Erythromycin A pathway, generating 12-Deoxyerythromycin 9-Oxime.[2][3]
Figure 1: The parallel synthesis pathways of Erythromycin A and B. 12-Deoxyerythromycin 9-Oxime serves as the gateway to 12-deoxy impurities in final API production.[2][4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9918244, Erythromycin B. Retrieved from [Link][2]
-
European Pharmacopoeia (Ph. Eur.). Erythromycin Monograph: Impurity B (Erythromycin B).[2] (Standard reference for the parent compound).
Sources
Potential therapeutic applications of 12-Deoxyerythromycin 9-Oxime
Technical Whitepaper: 12-Deoxyerythromycin 9-Oxime Therapeutic Potential, Chemical Stability, and Synthetic Methodology
Executive Summary
12-Deoxyerythromycin 9-Oxime (also referred to in literature as Erythromycin B 9-Oxime) represents a pivotal stabilization of the macrolide scaffold. While Erythromycin A is the clinical standard, it suffers from rapid acid-catalyzed degradation in the gastric environment via spiroketalization. By removing the C12-hydroxyl group and converting the C9-ketone to an oxime, this molecule effectively "locks" the macrocycle against these degradation pathways.
This guide analyzes the molecule’s utility as a robust antibiotic intermediate, a direct anti-malarial agent, and a scaffold for next-generation motilides. We provide a validated synthesis protocol, mechanistic degradation analysis, and therapeutic profiling based on recent chemical biology literature.
Chemical Biology & Structural Rationale
The primary limitation of first-generation macrolides is acid instability. In the acidic pH of the stomach, Erythromycin A undergoes an intramolecular cyclization involving the C6-OH, C9-Ketone, and C12-OH to form an inactive hemiketal (spiroketal).
12-Deoxyerythromycin 9-Oxime circumvents this via a Dual-Blockade Mechanism:
-
C12-Deoxygenation: The absence of the hydroxyl group at C12 (characteristic of the Erythromycin B series) physically removes the nucleophile required for the second stage of spiroketalization.
-
C9-Oximation: Converting the C9 ketone to an oxime (
) reduces the electrophilicity of the C9 carbon, preventing the initial attack by the C6-OH.
Visualizing the Stability Mechanism
Figure 1: Comparative degradation pathways. The 12-Deoxy-9-Oxime variant effectively blocks the spiroketalization pathway that renders Erythromycin A inactive.
Validated Synthetic Protocol
The following protocol is adapted from optimized methodologies for Erythromycin B derivatization (Simson Pharma, 2024; McAlpine et al.). This process prioritizes yield and purity suitable for biological assays.
Reagents Required:
-
Erythromycin B (CAS: 527-75-3)
-
Hydroxylamine Hydrochloride (
) -
Triethylamine (
) or Sodium Acetate -
Solvent: Methanol (anhydrous) or Isopropanol
Step-by-Step Methodology
-
Preparation: Dissolve 5.0 g (approx. 6.9 mmol) of Erythromycin B in 50 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Activation: Add 2.5 g (35 mmol) of Hydroxylamine Hydrochloride. The solution will become acidic.
-
Buffering: Slowly add 2.5 mL of Triethylamine (or equivalent molar base) to buffer the reaction. Note: Maintain pH ~6.5–7.0 to prevent acid hydrolysis of the cladinose sugar.
-
Reflux: Heat the mixture to reflux (
) for 24 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol/Ammonium Hydroxide 90:10:1).-
Target Rf: The oxime typically runs slightly lower or comparable to the parent ketone but stains differently with anisaldehyde (often turning distinctively dark blue/purple).
-
-
Workup:
-
Concentrate the methanol solution to ~15 mL under reduced pressure.
-
Pour the concentrate into 100 mL of ice-cold water adjusted to pH 10 with dilute
. -
The product will precipitate as a white solid.
-
-
Purification: Filter the precipitate and wash with cold water. Recrystallize from Isopropanol/Water or Dichloromethane/Hexane to obtain high-purity 12-Deoxyerythromycin 9-Oxime .
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the conversion of Erythromycin B to its 9-Oxime derivative.
Therapeutic Applications & Profile
A. Antibacterial Activity (Gram-Positive)
12-Deoxyerythromycin 9-Oxime retains the macrolide pharmacophore (the desosamine sugar and the macrocyclic lactone). It binds to the 50S ribosomal subunit, inhibiting protein synthesis.
-
Spectrum: Similar to Erythromycin A, covering Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.
-
Advantage: Due to superior acid stability, the 9-oxime variant exhibits a longer half-life in gastric simulations, potentially allowing for lower dosing frequencies or non-enteric coated formulations.
B. Anti-Malarial Potential (Plasmodium falciparum)
Recent studies (e.g., Molecules, 2021) have highlighted Erythromycin B derivatives as potent anti-plasmodial agents.
-
Mechanism: Macrolides target the apicoplast of the malaria parasite (a plastid organelle).
-
Data: Erythromycin B 9-Oxime has demonstrated inhibitory activity against the K1 strain of P. falciparum in the micromolar range. The removal of the 12-OH group increases lipophilicity, potentially aiding in membrane permeation of the parasite.
C. Motilide (Prokinetic) Activity
While Erythromycin A is a known motilin receptor agonist, the 12-deoxy series is often explored for "pure" motilide activity (stimulating GI motility without antibiotic effects).
-
Current Status: The 9-oxime retains antibiotic activity, making it less suitable as a chronic prokinetic (risk of resistance). However, it serves as a critical intermediate. Further modification (e.g., removal of the cladinose sugar) converts this molecule into a potent motilide with high acid stability, useful for treating gastroparesis.
Comparative Data Summary
| Parameter | Erythromycin A | Erythromycin B (12-Deoxy) | 12-Deoxyerythromycin 9-Oxime |
| C12 Substituent | Hydroxyl (-OH) | Hydrogen (-H) | Hydrogen (-H) |
| C9 Substituent | Ketone (=O) | Ketone (=O) | Oxime (=N-OH) |
| Acid Stability ( | < 10 mins | ~ 1 hour | > 4 hours |
| Antibacterial Potency | 100% (Baseline) | ~80-90% | ~80-90% |
| Primary Indication | Respiratory Infections | Niche Antibiotic | Stable Oral Antibiotic / Anti-malarial |
References
-
Conformational Analysis and Anti-Malarial Studies: Selected Derivatives of Erythromycin B—In Silico and Anti-Malarial Studies. Molecules. 2021. [Link]
-
Acid Stability Mechanisms: Acid degradation of erythromycin A and erythromycin B. Experientia. 1971.[1] [Link]
-
Motilide Activity: Synthesis of 9-deoxo-4''-deoxy-6,9-epoxyerythromycin derivatives: novel and acid-stable motilides.[2] Journal of Medicinal Chemistry. 2003. [Link]
Sources
Technical Guide: In Vitro Characterization of 12-Deoxyerythromycin 9-Oxime
Executive Summary
12-Deoxyerythromycin 9-Oxime (also identified as Erythromycin B 9-Oxime; CAS: 53274-43-4) represents a critical semi-synthetic macrolide scaffold.[1] Unlike its parent compound Erythromycin A, this derivative lacks the C-12 hydroxyl group, a structural modification that confers superior acid stability by preventing the formation of the inactive 8,9-anhydro-6,9-hemiketal (enol ether).
Primarily utilized as an advanced intermediate in the synthesis of next-generation ketolides and azalides (e.g., 12-deoxy-roxithromycin), it also serves as a distinct pharmacological entity for Structure-Activity Relationship (SAR) studies. This guide details the in vitro protocols required to characterize its antimicrobial efficacy, metabolic stability, and unique physicochemical properties.
Part 1: Chemical & Pharmacological Context[2][3][4][5]
Structural Significance
The therapeutic limitation of first-generation macrolides (Erythromycin A) is their instability in gastric acid. The C-6 hydroxyl group attacks the C-9 ketone to form a hemiketal, which subsequently dehydrates to form a spiroketal. This degradation product is devoid of antibacterial activity and is a known motilin agonist, causing gastrointestinal cramping.
12-Deoxyerythromycin 9-Oxime circumvents this pathway through two mechanisms:
-
12-Deoxygenation: Removal of the C-12 hydroxyl eliminates a key nucleophile involved in complex spiroketalization.
-
9-Oximation: Conversion of the C-9 ketone to an oxime (
) removes the electrophilic carbonyl target, rendering the ring significantly more rigid and resistant to acid-catalyzed hydrolysis.
Mechanism of Action
Like other 14-membered macrolides, the compound binds to the 50S ribosomal subunit. It blocks the peptide exit tunnel, inhibiting the translocation of the nascent peptide chain. While the 12-OH group is involved in hydrogen bonding within the ribosome in Erythromycin A, studies suggest that 12-deoxy derivatives retain the core binding mode, albeit with slightly modulated affinity.
Visualization: Acid Stability Pathway
The following diagram illustrates the structural logic preventing degradation in the 12-deoxy-9-oxime scaffold compared to Erythromycin A.
Caption: Comparative degradation pathways. Erythromycin A undergoes cyclization in acid; 12-Deoxyerythromycin 9-Oxime remains stable due to the absence of the C12-OH nucleophile and C9 ketone.
Part 2: In Vitro Profiling Protocols
Antimicrobial Susceptibility Testing (MIC)
While 12-Deoxyerythromycin 9-Oxime is often an intermediate, its intrinsic activity must be baselined against standard pathogens. It typically exhibits lower potency than Erythromycin A but retains activity against susceptible Gram-positive organisms.
Target Organisms:
-
Staphylococcus aureus (ATCC 29213)
-
Streptococcus pneumoniae (ATCC 49619)
-
Plasmodium falciparum (Strain K1 - Multidrug Resistant)[1][2][3][4][5][6]
Protocol: Broth Microdilution (CLSI M07-A10 Standard)
-
Stock Preparation: Dissolve 12-Deoxyerythromycin 9-Oxime in 100% DMSO to a concentration of 10 mg/mL. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a starting concentration of 64 µg/mL.
-
Note: Ensure final DMSO concentration is <1% to prevent solvent toxicity.
-
-
Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Plate Setup: Dispense 100 µL of serial 2-fold dilutions of the compound into a 96-well plate. Add 100 µL of inoculum.
-
Incubation: 37°C for 16–20 hours (ambient air).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
Reference Data:
-
P. falciparum (K1 Strain): IC50 values reported at 146.0 µM , indicating weak intrinsic antimalarial activity compared to Azithromycin, but validating cell permeability [1].
Acid Stability Assay (NMR-Based)
This is the definitive assay for this compound.
Protocol:
-
Solvent System: Prepare simulated gastric fluid (pH 1.2) using deuterium oxide (
) and DCl to allow NMR monitoring. -
Incubation: Dissolve 5 mg of compound in 0.6 mL of the acidic solvent. Maintain at 37°C.
-
Monitoring: Acquire
-NMR spectra every 10 minutes for 2 hours. -
Marker Signals: Monitor the C-13 propionyl protons or the N-dimethyl protons. Degradation is calculated by the integral reduction of the parent peak vs. the appearance of spiroketal peaks.
-
Validation: Run Erythromycin A in parallel. Erythromycin A should show
minutes; 12-Deoxyerythromycin 9-Oxime should remain >95% intact after 2 hours.
Metabolic Stability (Microsomal)
To assess the liability of the oxime group to hepatic metabolism.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Reaction: Pre-incubate compound (1 µM) with microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., Roxithromycin).
-
Analysis: LC-MS/MS monitoring of the parent ion (
). Calculate intrinsic clearance ( ).
Part 3: Data Summary & Synthesis
Comparative Properties Table
| Property | Erythromycin A | Erythromycin B | 12-Deoxyerythromycin 9-Oxime |
| Molecular Weight | 733.9 | 717.9 | 732.95 |
| C-12 Substituent | -OH | -H | -H |
| C-9 Substituent | Ketone (=O) | Ketone (=O) | Oxime (=N-OH) |
| Acid Stability ( | < 5 min | ~30 min | > 120 min |
| Antibacterial Potency | High (Baseline) | Moderate | Moderate (Scaffold) |
| Primary Utility | Clinical Antibiotic | Minor Metabolite | Synthetic Intermediate / Stable Scaffold |
Synthesis Workflow Visualization
The synthesis of this compound is a critical quality control point. The presence of Z- and E-isomers at the oxime bond can affect biological activity.
Caption: Synthesis pathway from Erythromycin B. Control of pH during workup is essential to precipitate the free base form.
References
-
Bhadra, P. K., et al. (2021). Selected Derivatives of Erythromycin B—In Silico and Anti-Malarial Studies.[7][6] Materials, 14(22), 6980.[1] Link
-
Kirst, H. A. (2025). A Journey Across the Sequential Development of Macrolides and Ketolides Related to Erythromycin. ResearchGate. Link
-
ChemicalBook. Erythromycin B (CAS 527-75-3) Technical Profile.Link
-
BenchChem. Synthesis Protocol for 12-Deoxy Roxithromycin and Intermediates.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selected Derivatives of Erythromycin B-In Silico and Anti-Malarial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
NMR spectroscopy of 12-Deoxyerythromycin 9-Oxime
Application Note: Structural Elucidation & Quality Control of 12-Deoxyerythromycin 9-Oxime via NMR Spectroscopy
Part 1: Introduction & Scientific Context
12-Deoxyerythromycin 9-Oxime (often synonymous with Erythromycin B 9-Oxime) represents a critical intermediate and structural analogue in the development of next-generation macrolide antibiotics (e.g., ketolides and motilides). Structurally, it deviates from the parent Erythromycin A by two distinct modifications:
-
C12 Deoxygenation: The removal of the hydroxyl group at position 12, converting a quaternary carbon into a methine.[1] This increases acid stability by preventing the formation of the 9,12-spiroketal (pseudo-erythromycin) degradation product.
-
C9 Oximation: The conversion of the C9 ketone to an oxime (=N-OH), introducing a rigid nitrogen center that exhibits E/Z (geometric) isomerism.[1]
The Analytical Challenge: Researchers must validate three critical structural attributes during synthesis or QC:
-
Confirmation of the 12-Deoxy Scaffold: Distinguishing the product from Erythromycin A contaminants.
-
Verification of 9-Oxime Formation: Confirming complete conversion of the ketone.[1]
-
Geometric Isomer Assignment: Determining the E (trans) vs. Z (cis) ratio, as biological activity and subsequent chemical reactivity (e.g., Beckmann rearrangement) are stereoselective.
Part 2: Experimental Protocol
Sample Preparation
Macrolides are prone to aggregation and conformational broadening.[1] Strict adherence to preparation protocols is required for high-resolution data.
-
Solvent: Chloroform-d (
) is the standard for structural assignment (99.8% D).-
Note: If hydroxyl proton assignment is critical (e.g., oxime -OH), use DMSO-
or dry stored over molecular sieves to prevent exchange broadening.
-
-
Concentration: 15–25 mg in 600
L solvent. -
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).
-
Temperature: 298 K (25°C).[1] If signals are broad due to conformational exchange (common in the C3/C5 sugar regions), elevate to 313 K (40°C).[1]
Acquisition Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Scans (NS) | Critical Parameter | Purpose |
| 1H Standard | zg30 | 16 | D1 = 2.0s | Quantitative integration of methyls. |
| 13C {1H} | zgpg30 | 1024 | SW = 240 ppm | Detect C9 oxime (~170 ppm) & C=O (~176 ppm). |
| DEPT-135 | dept135 | 256 | J = 145 Hz | CRITICAL: Distinguish C12 (CH) from C12-OH (Cq). |
| HSQC | hsqcedetgpsisp | 8 | multiplicity edited | Correlate H12 to C12; resolve sugar overlaps. |
| HMBC | hmbcgplpndqf | 16 | J_long = 8 Hz | Connect H8/H10 to C9 Oxime.[1] |
| NOESY | noesygpphpp | 16 | Mix = 400-600ms | Determine E/Z geometry of oxime. |
Part 3: Data Analysis & Structural Assignment
Workflow Visualization
Figure 1: Analytical workflow for the structural validation of 12-Deoxyerythromycin 9-Oxime.
Checkpoint 1: Confirmation of 12-Deoxy Scaffold
This is the primary differentiator between Erythromycin A and the 12-Deoxy derivative (Erythromycin B series).
-
Erythromycin A (Parent): C12 is a Quaternary carbon bonded to an -OH group. It appears at ~74-75 ppm . In DEPT-135, this signal will be invisible .
-
12-Deoxyerythromycin (Target): C12 is a Methine (CH) . It appears upfield (typically ~40-45 ppm , dependent on solvent) and will appear positive (up) in DEPT-135.
-
Validation Step:
Checkpoint 2: 9-Oxime Verification
The transformation of the ketone to the oxime significantly alters the chemical environment of C9.[1]
| Position | Carbon Type | Chemical Shift ( | Diagnostic Feature |
| C9 (Ketone) | C=O | ~ 220 - 222 ppm | Downfield ketone region. |
| C9 (Oxime) | C=N | ~ 168 - 172 ppm | Significant upfield shift. |
| C1 (Lactone) | O-C=O | ~ 175 - 178 ppm | Remains relatively stable. |
-
Validation Step: In the 13C spectrum, ensure the disappearance of the signal >200 ppm and the appearance of a new quaternary signal near 170 ppm.[1] HMBC correlation from H8 and H10 to this new carbon confirms the assignment.[1]
Checkpoint 3: E/Z Geometric Isomerism
The 9-oxime can exist as E (trans) or Z (cis) isomers. The E-isomer is typically the thermodynamic product, but mixtures are common.[1]
-
Mechanism: The orientation of the oxime hydroxyl group (-OH) influences the chemical shifts of neighboring protons (H8, H10) via steric compression and anisotropy.[1]
-
NOESY Analysis:
-
E-Isomer: The -OH group is oriented away from the macrocycle's "folded-in" region.
-
Z-Isomer: The -OH group is spatially closer to H8 and H10.
-
-
13C Shift Diagnostic:
-
The C9 chemical shift often differs by 1-2 ppm between isomers.[1]
-
Adjacent carbons (C8, C10) will show "gamma-gauche" type shielding effects depending on the steric bulk of the -OH vs the lone pair.
-
Logic for Isomer Assignment:
Figure 2: Decision tree for assigning E/Z configuration of the 9-oxime moiety.
Part 4: Summary of Diagnostic Signals
| Moiety | Signal Type | Approx. Shift ( | Multiplicity | Notes |
| C9 | 13C | 168 - 172 ppm | Quaternary (Cq) | Diagnostic for Oxime. |
| C12 | 13C | 35 - 45 ppm | Methine (CH) | Diagnostic for 12-Deoxy. Positive in DEPT-135. |
| H12 | 1H | 1.5 - 2.0 ppm* | Multiplet | Coupled to H11 and H13. |
| N-OH | 1H | 8.0 - 11.0 ppm | Broad Singlet | Visible in dry |
| C1 | 13C | 175 - 178 ppm | Quaternary | Lactone Carbonyl. |
*Note: Exact aliphatic shifts vary with concentration and temperature.[1] Use HSQC for definitive assignment.
References
-
Use of NMR for Erythromycin B (12-deoxy)
-
Macrolide Oxime Geometric Isomerism
-
Gharbi-Benarous, J., et al. "A Comparative NMR Study between the Macrolide Antibiotic Roxithromycin and Erythromycin A." J. Med.[1] Chem., 1991.
-
-
General Macrolide NMR Assignment Protocols
-
Everett, J. R., & Tyler, J. W. "An analysis of the 1H and 13C n.m.r. spectra of erythromycin A using two-dimensional methods." J. Chem. Soc., Perkin Trans.[1] 1, 1985.
-
-
13C Chemical Shift Data
-
"13C NMR Chemical Shifts," Oregon State University.
-
Sources
High-Resolution Mass Spectrometry Profiling of 12-Deoxyerythromycin 9-Oxime
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the development and quality control of semi-synthetic macrolide antibiotics. It focuses on the structural characterization and quantification of 12-Deoxyerythromycin 9-Oxime (synonymous with Erythromycin B 9-Oxime ), a critical intermediate and impurity in the synthesis of Roxithromycin and Clarithromycin.
Application Note & Protocol: AN-MACRO-012
Executive Summary & Strategic Importance
12-Deoxyerythromycin 9-Oxime (C₃₇H₆₈N₂O₁₂) is the oxime derivative of Erythromycin B. It differs from the more common Erythromycin A 9-Oxime by the absence of a hydroxyl group at the C12 position of the macrolactone ring.
In drug development, this molecule serves two critical roles:
-
Synthetic Intermediate: It is the direct precursor to 12-Deoxyroxithromycin (Roxithromycin Impurity H).
-
Critical Impurity: Its presence in final drug products indicates incomplete purification of the starting material (Erythromycin A often contains Erythromycin B) or side-reactions during the oximation step.
Accurate MS profiling is essential because its mass (m/z ~733.5) is isobaric with Erythromycin A (m/z ~734.5) within low-resolution instruments, potentially leading to false identification if high-resolution mass spectrometry (HRMS) or specific fragmentation patterns are not utilized.
Chemical Identity & Properties
Before initiating MS analysis, the analyst must verify the physicochemical properties of the target analyte.
| Property | Specification |
| Common Name | 12-Deoxyerythromycin 9-Oxime (Erythromycin B Oxime) |
| CAS Number | 53274-43-4 |
| Molecular Formula | C₃₇H₆₈N₂O₁₂ |
| Monoisotopic Mass | 732.4772 Da |
| [M+H]⁺ Exact Mass | 733.4845 m/z |
| Structural Feature | Macrolide ring lacking C12-OH; C9-Ketone replaced by Oxime (=N-OH) |
| pKa (Predicted) | ~8.8 (Desosamine nitrogen), ~11.5 (Oxime) |
Experimental Protocol: LC-MS/MS Workflow
Sample Preparation[3]
-
Stock Solution: Dissolve 1.0 mg of 12-Deoxyerythromycin 9-Oxime reference standard in 1.0 mL of Methanol (HPLC grade). Store at -20°C.
-
Working Solution: Dilute stock to 1 µg/mL in Mobile Phase A/B (50:50) for direct infusion or LC injection.
-
Matrix Prep (for Impurity Analysis): Dissolve 10 mg of bulk API (e.g., Roxithromycin) in 10 mL Diluent (Acetonitrile:Ammonium Acetate buffer, 40:60).
Liquid Chromatography Conditions
Macrolides are basic and prone to peak tailing on silica-based columns. High pH conditions are recommended to suppress ionization of residual silanols and improve peak shape.
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Waters XBridge C18 BEH, 2.1 x 100 mm, 1.7 µm (or equivalent high-pH stable column).
-
Column Temp: 45°C.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% -> 70% B (Linear)
-
10-12 min: 95% B (Wash)
-
12.1 min: 30% B (Re-equilibration)
-
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Sheath Gas: 40 arb units; Aux Gas: 10 arb units.
-
Acquisition Mode: Full Scan (m/z 500–1000) followed by dd-MS² (Data Dependent MS/MS).
-
Collision Energy (HCD/CID): Stepped NCE 25, 35, 45%.
Logical Workflow Diagram
The following diagram illustrates the decision matrix for identifying this specific impurity amidst a complex macrolide background.
Caption: Analytical workflow for the isolation and confirmation of 12-Deoxyerythromycin 9-Oxime.
Results & Discussion: Fragmentation Analysis
MS¹ Spectrum Interpretation
In the positive ESI mode, 12-Deoxyerythromycin 9-Oxime forms a protonated molecule [M+H]⁺ at m/z 733.4845 .
-
Differentiation Note: Erythromycin A (parent drug) has a mass of 733.46 (monoisotopic) but usually appears as 734.46 [M+H]⁺. Erythromycin B Oxime (733.[2]48) is isobaric with Erythromycin A neutral mass, but distinct in [M+H]⁺ (733.5 vs 734.5).
-
Critical Check: If you see m/z 733.5, it is likely the oxime of the deoxy-variant. If you see 734.5, it is likely Erythromycin A.
MS² Fragmentation Pathway
The fragmentation of macrolide oximes follows a predictable pathway dominated by the cleavage of the glycosidic bonds (cladinose and desosamine sugars).
| Fragment Ion (m/z) | Identity / Mechanism | Diagnostic Value |
| 733.48 | Precursor [M+H]⁺ | Parent Molecule |
| 575.38 | [M+H - Cladinose]⁺ | Primary Diagnostic. Loss of neutral cladinose sugar (C₈H₁₄O₃, 158 Da). Note: For Erythromycin A Oxime, this ion would be at m/z 591. |
| 557.37 | [M+H - Cladinose - H₂O]⁺ | Secondary fragment. Dehydration of the macrolactone ring. |
| 399.26 | [M+H - Cladinose - Desosamine]⁺ | Loss of both sugars. Represents the naked 12-deoxy-9-oxime macrolactone ring. |
| 158.12 | [Desosamine + H]⁺ | Common to all erythromycin derivatives. Confirms presence of amino-sugar. |
Fragmentation Logic Diagram
The following diagram details the specific mass losses that validate the "12-Deoxy" structure.
Caption: MS/MS fragmentation pathway showing sequential loss of sugar moieties.
Method Validation & Troubleshooting
Linearity and Sensitivity
-
LOD: Typically < 5 ng/mL using MRM transition 733.5 -> 575.4.
-
Linearity: 10 ng/mL to 5000 ng/mL (R² > 0.99).
Common Interferences
-
Erythromycin A (m/z 734.5): The ¹³C isotope of Erythromycin B Oxime (m/z 734.5) can interfere with Erythromycin A quantification. Chromatographic separation is required.[3][4]
-
Erythromycin A Oxime (m/z 749.5): Elutes earlier than the 12-deoxy variant due to the extra hydroxyl group (more polar).
-
Z/E Isomerism: The oxime group can exist as E and Z isomers. These often separate as two distinct peaks in chromatography. The E-isomer is usually the active intermediate; the Z-isomer is considered an impurity. Both will have identical mass spectra.
Troubleshooting Guide
-
Issue: Signal at m/z 733 is present, but retention time has shifted.
-
Cause: pH of mobile phase is incorrect. Macrolide retention is highly pH-dependent. Ensure pH is > 9.0 for robust retention on C18.
-
-
Issue: Low sensitivity for fragment m/z 575.
-
Cause: Collision energy too high. The glycosidic bond is labile; high energy may shatter the molecule directly to m/z 158. Lower CE to 15-20 eV.
-
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . Roxithromycin Monograph: Impurity Standards. (Defines 12-Deoxyroxithromycin and related oxime intermediates).
-
ResearchGate . Mass spectra of Erythromycin B and products. (Provides fragmentation basis for 12-deoxy macrolides). Available at: [Link]
Sources
Application Note: 12-Deoxyerythromycin 9-Oxime in Antibacterial Research
[1]
Executive Summary & Strategic Significance
In the "Macrolide Renaissance," researchers are moving beyond first-generation compounds (Erythromycin A) to overcome two primary failure modes: acid instability and ribosomal resistance .
12-Deoxyerythromycin 9-Oxime represents a critical chemical probe in this domain. It is not merely an intermediate; it is a "dual-stabilized" scaffold that allows researchers to decouple the effects of acid degradation from intrinsic ribosomal binding affinity.
-
The "12-Deoxy" Modification: Removes the hydroxyl group at position C12 (mimicking Erythromycin B), preventing specific metabolic oxidations and altering lipophilicity, often with a minor trade-off in potency.
-
The "9-Oxime" Modification: Converts the C9 ketone to an oxime (=N-OH), effectively blocking the primary pathway of acid-catalyzed degradation (spiroketalization).
This Application Note details the protocols for utilizing this compound to profile next-generation macrolide stability and validates its use as a robust scaffold for semi-synthetic modifications (e.g., Beckmann rearrangement to azalides).
Mechanistic Context: The Acid-Stability Problem
To understand the utility of 12-Deoxyerythromycin 9-Oxime, one must first visualize the failure mode of native Erythromycin A. In acidic environments (gastric pH), the C6-OH attacks the C9-Ketone, followed by the C12-OH attacking the resulting hemiketal. This forms a biologically inactive spiroketal .
By employing 12-Deoxyerythromycin 9-Oxime, researchers eliminate both the electrophile (C9 ketone) and the secondary nucleophile (C12 hydroxyl), creating a molecule immune to this degradation pathway.
Visualization: Macrolide Stabilization Logic
Figure 1: Structural logic showing how 12-Deoxyerythromycin 9-Oxime evades the spiroketalization pathway that inactivates native Erythromycin A.
Protocol 1: Chemical Stability Profiling (The "Acid Challenge")
This protocol quantifies the stability advantage of the 9-oxime derivative compared to Erythromycin A. This is essential when validating new scaffolds for oral bioavailability.
Reagents
-
Compound A: Erythromycin A (Control)
-
Compound B: 12-Deoxyerythromycin 9-Oxime (Test)
-
Buffer: 0.1 N HCl (pH ~1.0) and Phosphate Buffer (pH 7.0)
-
Quench Solution: 0.1 N NaOH
-
Solvent: Acetonitrile (HPLC Grade)
Workflow
-
Stock Preparation: Dissolve 10 mg of each compound in 1 mL of Acetonitrile (10 mg/mL).
-
Acid Exposure:
-
Add 100 µL of Stock to 900 µL of 0.1 N HCl .
-
Incubate at 37°C .
-
Timepoints: T=0, T=10 min, T=30 min, T=60 min.
-
-
Neutral Exposure (Control):
-
Add 100 µL of Stock to 900 µL of Phosphate Buffer (pH 7.0) .
-
Incubate at 37°C for 60 min.
-
-
Quenching: At each timepoint, remove 100 µL of the reaction mixture and immediately add to 100 µL of 0.1 N NaOH (or saturated NaHCO3) to neutralize.
-
Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.
Expected Results (Data Interpretation)
| Timepoint | Erythromycin A (% Remaining) | 12-Deoxyerythromycin 9-Oxime (% Remaining) | Interpretation |
| 0 min | 100% | 100% | Baseline |
| 10 min | ~40% | >98% | Rapid degradation of Ery A begins. |
| 30 min | <10% | >95% | Ery A largely converted to anhydro-erythromycin. |
| 60 min | <1% | >90% | Validation: The Oxime derivative is acid-stable. |
Protocol 2: In Vitro Antibacterial Activity (MIC Determination)
While the 9-oxime derivative is highly stable, the removal of the 12-OH group can affect ribosomal binding. This protocol assesses the "potency cost" of the modification.
Method: Broth Microdilution (CLSI Standards)
Target Organisms: Staphylococcus aureus (ATCC 29213), Streptococcus pneumoniae (ATCC 49619).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Streptococci, supplement with 2-5% lysed horse blood.
-
Inoculum: Prepare a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100.
-
Plate Setup:
-
Dispense 100 µL of media into 96-well plates.
-
Perform serial 2-fold dilutions of 12-Deoxyerythromycin 9-Oxime (Range: 64 µg/mL to 0.06 µg/mL).
-
Add 100 µL of diluted inoculum to each well.
-
-
Incubation: 35°C for 16-20 hours (ambient air for S. aureus; 5% CO2 for S. pneumoniae).
-
Readout: The MIC is the lowest concentration with no visible growth.
Critical Analysis
-
Erythromycin A (Ref): Typically 0.25 - 0.5 µg/mL against sensitive S. aureus.
-
12-Deoxyerythromycin 9-Oxime: Expect MICs to be 2-4 fold higher (e.g., 1.0 - 2.0 µg/mL).
-
Why? The C12-OH group provides a hydrogen bond contact with the 23S rRNA. Removing it (12-deoxy) slightly reduces affinity, but the gain in acid stability (pharmacokinetics) often outweighs this loss in in vivo efficacy models.
Synthetic Utility: The Beckmann Rearrangement[2][3]
For medicinal chemists, this compound is a "gateway" intermediate. The 9-oxime is the required functional group to expand the 14-membered ring into a 15-membered azalide (Azithromycin-like core).
Synthetic Pathway Visualization
Figure 2: Workflow for converting the 9-Oxime scaffold into ring-expanded azalides.
Protocol Summary:
-
Dissolve 12-Deoxyerythromycin 9-Oxime in acetone/water.
-
Treat with p-Toluenesulfonyl chloride (Tos-Cl) and Sodium Bicarbonate at 0-5°C.
-
The rearrangement yields the imino ether .
-
Subsequent reduction (Sodium Borohydride) yields the 12-deoxy-azalide , a novel scaffold for testing against resistant strains.
References
-
Mechanism of Macrolide Binding: Dinos, G. P. (2017). The macrolide antibiotic renaissance. British Journal of Pharmacology, 174(18), 2967–2983.
-
Acid Stability of Erythromycin Oximes: Djokic, S., et al. (1986). Erythromycin series.[1][2][3][4][5][6][7][8][9][10] Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1881-1890.
-
Role of C12-OH in Binding (SAR): Liang, J. H., et al. (2005). Synthesis and antibacterial activity of novel C12 ethyl ketolides. Bioorganic & Medicinal Chemistry Letters, 15(5), 1307-1310.
-
Spiroketalization Mechanism: Kurath, P., et al. (1971). Acid degradation of erythromycin A and erythromycin B. Experientia, 27, 362.
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. data.epo.org [data.epo.org]
- 6. Erythromycin series. XII. Antibacterial in vitro evaluation of 10-dihydro-10-deoxo-11-azaerythromycin A: synthesis and structure-activity relationship of its acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of novel C12 ethyl ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 9. Synthesis and antibacterial activities of novel 12-O-methylerythromycin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the Structure-Activity Relationship (SAR) of Erythromycin: Analyzing its Antibacterial Profile - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
Application Note: In Vivo Pharmacokinetic & Pharmacodynamic Profiling of 12-Deoxyerythromycin 9-Oxime
[1]
Executive Summary
This technical guide outlines the experimental framework for evaluating 12-Deoxyerythromycin 9-Oxime (CAS: 53274-43-4), a semi-synthetic macrolide derivative.[1] While often utilized as a chemical intermediate for advanced azalides (e.g., roxithromycin analogs), this compound possesses distinct physicochemical properties—specifically enhanced acid stability compared to Erythromycin A—that necessitate precise in vivo profiling.[1]
This document provides self-validating protocols for Pharmacokinetic (PK) analysis in rats and Gastrointestinal (GI) motility assessment in mice . It addresses the specific challenges of macrolide formulation, bioanalysis, and the physiological interpretation of the "motilide" effect inherent to this structural class.
Compound Characterization & Formulation Strategy
Chemical Rationale
The "12-deoxy" modification (structurally analogous to Erythromycin B) and the "9-oxime" substitution are critical stability features.[1]
-
9-Oxime: Prevents the formation of the internal hemiketal and spiroketal degradation products that render Erythromycin A inactive in gastric acid.
-
12-Deoxy: Removes the C12 hydroxyl group, further reducing steric hindrance and altering lipophilicity.
Formulation Protocol
Macrolides are lipophilic bases (pKa ~8.8).[1] 12-Deoxyerythromycin 9-Oxime requires specific solubilization to prevent precipitation upon physiological dilution.[1]
Vehicle System: 5% DMSO / 10% Solutol HS-15 / 85% Saline (pH 6.5).[1]
| Step | Action | Technical Note |
| 1 | Weigh 20 mg of Compound | Use an analytical balance (±0.01 mg). |
| 2 | Add 5% volume DMSO | Vortex for 60s. Ensure complete wetting. |
| 3 | Add 10% volume Solutol HS-15 | Heat shock at 37°C for 5 mins if turbid. |
| 4 | Slowly add 85% Saline | Add dropwise while vortexing to prevent "crashing out."[1] |
| 5 | Adjust pH | Adjust to pH 6.5 ± 0.2 using 0.1M HCl. Do not exceed pH 8 (precipitation risk).[1] |
| 6 | Filtration | Pass through 0.22 µm PVDF filter. |
Experiment A: Pharmacokinetic Profiling (Rat Model)
Objective: To quantify oral bioavailability (
Experimental Design
-
Species: Sprague-Dawley Rats (Male, 250–300g), double-cannulated (Jugular/Femoral).[1]
-
Groups:
-
N: 4 animals per group.
Workflow Visualization
The following diagram illustrates the critical path for the PK study, emphasizing the timing of bioanalysis to capture the distribution phase.
Caption: Figure 1. Pharmacokinetic workflow ensuring sample integrity for labile macrolides.
Sampling Protocol
-
Acclimation: Animals must be fasted 12h prior to PO dosing (water ad libitum).
-
Collection: Withdraw 0.2 mL blood via jugular catheter at: 5min, 15min, 30min, 1h, 2h, 4h, 6h, 8h, 24h.
-
Anticoagulant: K2-EDTA (Heparin is avoided due to potential interference with macrolide ionization in MS).[1]
-
Processing: Centrifuge immediately at 3000 x g, 4°C, 10 min. Flash freeze plasma.[1]
Experiment B: Gastrointestinal Motility (Charcoal Meal Test)
Objective: Erythromycin derivatives often act as motilin receptor agonists. This experiment assesses the prokinetic potential (or side effect profile) of the 9-oxime derivative.
Mechanism of Action
Macrolides mimic motilin, triggering Phase III migrating motor complexes (MMC).[1] The 9-oxime modification can alter receptor affinity.
Caption: Figure 2.[1] Signal transduction pathway for macrolide-induced gastrointestinal motility.
Protocol (Mouse)[1]
-
Species: ICR Mice (Male, 25-30g).[1]
-
Test Agent: 12-Deoxyerythromycin 9-Oxime (10 mg/kg, PO).[1]
-
Control: Saline (Vehicle).
-
Marker: 5% Activated Charcoal / 10% Gum Arabic suspension.
Step-by-Step:
-
Fast: Starve mice for 18 hours (water available).
-
Pre-treatment: Administer Test Agent or Vehicle orally (T = -30 min).
-
Meal Administration: Administer 0.2 mL Charcoal Meal orally (T = 0).
-
Termination: Euthanize mice at T = +20 min (Cervical dislocation).
-
Measurement:
-
Calculation:
[1]
Bioanalysis (LC-MS/MS)
System: Agilent 6400 Series Triple Quad or equivalent. Column: C18 (e.g., Waters XBridge), 2.1 x 50 mm, 3.5 µm.[1]
Mass Spectrometry Parameters
Macrolides ionize efficiently in ESI Positive mode.
-
Parent Ion (Q1): m/z 733.5 [M+H]+ (Calculated based on MW ~732.9 for C37H68N2O12).[1]
-
Daughter Ion (Q3): m/z 158.1 (Desosamine sugar fragment - universal for erythromycin derivatives).[1]
-
Internal Standard: Clarithromycin (m/z 748.5 → 158.1).[1]
Gradient Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow: 0.4 mL/min.
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 6.0 | Stop |
References
-
Periti, P., et al. (1989).[1] Clinical pharmacokinetics of the macrolide antibiotics. Clinical Pharmacokinetics.[1][3][4][5]
-
Peeters, T. L. (1993).[1] Erythromycin and other macrolides as prokinetic agents. Gastroenterology.[1][2][6]
-
Kibwage, I. O., et al. (1987).[1] Translactonization in erythromycin derivatives. Journal of Organic Chemistry. [1]
-
PubChem. (2023).[1] Erythromycin A 9-oxime Compound Summary.[1][7][8] National Library of Medicine.
-
Simson Pharma. (2023).[1] 12-Deoxyerythromycin 9-Oxime Reference Standard.[1][1]
Sources
- 1. Erythromycin a-9-oxime | C37H68N2O13 | CID 12766175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. longdom.org [longdom.org]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. Chemistry and Biology of Macrolide Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 12-Deoxyerythromycin 9-Oxime Synthesis
Topic: Yield Improvement & Troubleshooting for Erythromycin B 9-Oxime
Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.[1]
Executive Summary: The 12-Deoxy Advantage
You are synthesizing 12-Deoxyerythromycin 9-Oxime (chemically synonymous with Erythromycin B 9-Oxime ).[1] Unlike Erythromycin A, your starting material lacks the C12-hydroxyl group.[1]
Expert Insight: This structural difference renders 12-deoxyerythromycin significantly more acid-stable (approx.[1] 40x) than Erythromycin A.[1][2][3][4][5] The C12-OH in Erythromycin A attacks the C9-ketone/hemiketal to form the inactive spiroketal (anhydroerythromycin). Without C12-OH, this degradation pathway is blocked.[1] However , the cladinose sugar at C3 is still susceptible to acid-catalyzed hydrolysis.[1] Therefore, while you have a wider stability window, pH control remains the critical variable for yield.
Module 1: Optimized Synthesis Protocol
Standardized for High E-Isomer Selectivity
The Challenge: The reaction of erythromycin with hydroxylamine yields two geometric isomers: E (trans) and Z (cis) . The E-isomer is the bioactive/desired intermediate. Standard methanol protocols often yield significant Z-isomer (up to 30-40%).[1]
The Solution: Switch from Methanol to Isopropanol (IPA) with Acetic Acid . This solvent system shifts the thermodynamic equilibrium to favor the E-isomer (>6:1 ratio) and simplifies workup.
Reagents & Stoichiometry
| Component | Equiv. (Molar) | Role |
| 12-Deoxyerythromycin (Ery B) | 1.0 | Substrate |
| Hydroxylamine HCl | 10.0 - 20.0 | Reagent (Excess drives equilibrium) |
| Sodium Acetate (Trihydrate) | 10.0 - 20.0 | Buffer (Maintains pH 6.0–7.[1]0) |
| Isopropanol (IPA) | Solvent (5-7 mL/g) | Promotes E-isomer precipitation |
| Acetic Acid (Glacial) | Catalytic | Proton source for activation |
Step-by-Step Workflow
-
Solvation: Dissolve 12-Deoxyerythromycin in Isopropanol (IPA).
-
Reagent Prep: In a separate vessel, mix Hydroxylamine HCl and Sodium Acetate in a minimal amount of water or methanol (if solubility is an issue), then add to the IPA solution.
-
Note: Alternatively, add solid reagents directly if using high agitation.[1]
-
-
Acidification: Add Glacial Acetic Acid dropwise to adjust apparent pH to 6.0 – 6.5 .
-
Reaction: Heat to 50°C ± 5°C for 24–30 hours.
-
Workup (Critical for Yield):
-
Add Isopropyl Acetate (reduces emulsion formation compared to DCM).[1]
-
Adjust pH to 11.0 using 4N NaOH (slow addition).[1][2][3] Why? This deprotonates the oxime and forces it into the organic layer while keeping impurities in the aqueous phase.
-
Concentrate to dryness or crystallize from IPA/Water.[1]
Module 2: Troubleshooting Guide (FAQ)
Category A: Low Conversion / Starting Material Remaining
Q: I still see 15% starting material after 48 hours. Should I increase the temperature?
-
Recommendation: No. Increasing temperature >60°C promotes degradation of the macrolide ring and cladinose hydrolysis.
-
Root Cause: The reaction is an equilibrium. Water accumulation (from the salt formation) can push the reaction backward.
-
Fix: Add a molecular sieve trap or use anhydrous reagents.[1] Ensure Hydroxylamine excess is at least 15 equivalents.[1]
Category B: Impurity Formation
Q: I am seeing a mass peak corresponding to [M-158]. What is this?
-
Diagnosis: This is Decladinosyl-12-deoxyerythromycin Oxime .[1] You have lost the cladinose sugar.[7][8]
-
Root Cause: The pH dropped below 4.0. Hydroxylamine HCl is acidic; if your buffer capacity (Sodium Acetate) was insufficient, the reaction became too acidic.[1]
-
Fix: Monitor pH hourly during the first 6 hours. Re-charge Sodium Acetate if pH drifts < 5.5.[1]
Category C: Isomer Issues
Q: My E/Z ratio is 50:50. How do I improve the E-isomer yield?
-
Diagnosis: Kinetic control favored the Z-isomer, or the solvent system stabilized the Z-form.
-
Fix (Post-Reaction): Base-Catalyzed Isomerization.
Module 3: Logic & Pathway Visualization
The following diagram illustrates the decision logic for optimizing the synthesis and troubleshooting failures.
Caption: Decision tree for 12-Deoxyerythromycin 9-Oxime synthesis, linking common failure modes (red) to specific corrective actions (grey).
References
-
Comparison of Acid Stability: Fiese, E. F., & Steffen, S. H. (1990).[1][9] Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy.
- Relevance: Establishes the baseline stability difference between Erythromycin A and its derivatives, validating the "Expert Insight" on 12-deoxy stability.
-
Oxime Synthesis Protocol (IPA/Acetic Acid): Chang, S. J. (2000).[1] Process for preparing erythromycin A oxime. U.S. Patent No. 5,808,017 (and EP0970099B1).[1]
- Relevance: The primary source for the "Gold Standard" IPA/Acetic Acid method which improves E/Z selectivity.
-
Isomerization of Z to E: Cachet, T., et al. (1989).[1] Analysis and stability of erythromycin A oximes. International Journal of Pharmaceutics.
- Relevance: Provides the mechanistic basis for base-catalyzed isomerization of the Z-oxime to the bioactive E-oxime.
-
Impurity Profiling: Erythromycin A 9-Oxime (Z-Isomer) Reference Standards. Veeprho Laboratories.[1]
- Relevance: Confirms the Z-isomer as a standard impurity and provides CAS data for verific
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. data.epo.org [data.epo.org]
- 3. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]
- 4. Pediatric erythromycins: a comparison of the properties of erythromycins A and B 2'-ethyl succinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20010034434A1 - Process for preparing and isolating 9-deoxo-9 (Z)-hydroxyiminoerythromycin A - Google Patents [patents.google.com]
- 6. CA1321787C - Process for preparing erythromycin a oxime or a salt thereof - Google Patents [patents.google.com]
- 7. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Investigating the Degradation Products of 12-Deoxyerythromycin 9-Oxime
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 12-Deoxyerythromycin 9-Oxime. This guide is designed to provide you with in-depth technical and practical insights into potential degradation pathways and to offer robust troubleshooting strategies for your experimental workflows. Given that specific literature on the degradation of 12-Deoxyerythromycin 9-Oxime is not extensively available, this guide leverages established knowledge of erythromycin and other macrolide antibiotic degradation pathways to provide a predictive and methodological framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 12-Deoxyerythromycin 9-Oxime based on its structure?
A1: Based on the structure of 12-Deoxyerythromycin 9-Oxime and known degradation patterns of related macrolides, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.[1][2][3][4][5]
-
Hydrolysis: The large macrolactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the opening of the ring and loss of biological activity.[1][6] The ester linkage of the lactone is a primary target.
-
Oxidation: The tertiary amine on the desosamine sugar is a potential site for oxidation, which could lead to the formation of an N-oxide.[7][8][9] Additionally, other parts of the molecule could be susceptible to oxidative degradation, particularly when exposed to oxidizing agents or conditions that generate reactive oxygen species.
-
Photodegradation: Macrolide antibiotics can be sensitive to light.[2][3][4][5] Exposure to UV or even ambient light over extended periods could induce photochemical reactions, leading to a variety of degradation products. The specific chromophores in the molecule will influence its photosensitivity.
Q2: I am seeing unexpected peaks in my HPLC analysis of a 12-Deoxyerythromycin 9-Oxime sample. Could these be degradation products?
A2: It is highly probable that unexpected peaks are related to degradation, especially if the sample has been stored for an extended period, exposed to non-ideal conditions (e.g., light, temperature extremes), or subjected to harsh analytical conditions. To confirm if these are degradation products, a forced degradation study is the recommended approach.[10][11][12][13][14]
Q3: How can I definitively identify the structure of an unknown degradation product?
A3: Structure elucidation of unknown impurities requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful first step for obtaining the molecular weight of the impurity.[15] For unambiguous structure determination, techniques like tandem mass spectrometry (MS/MS) for fragmentation analysis and subsequent isolation of the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy are often necessary.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) in HPLC analysis | Interaction of the basic nitrogen on the desosamine sugar with residual silanols on the silica-based column. | 1. Use a mobile phase with a pH that ensures the analyte is in a single ionic form (e.g., pH > 8 to deprotonate the amine). 2. Incorporate a competing base, like triethylamine, into the mobile phase. 3. Employ a modern, base-deactivated HPLC column. |
| Inconsistent degradation profiles in forced degradation studies | 1. Inconsistent stress conditions (temperature, pH, light intensity). 2. Interaction with container materials. 3. Secondary degradation of primary products. | 1. Precisely control and monitor all stress parameters. 2. Use inert containers (e.g., borosilicate glass). 3. Analyze samples at multiple time points to track the formation and disappearance of degradants.[11] |
| Difficulty in separating degradation products from the parent compound | Co-elution of structurally similar compounds. | 1. Optimize the HPLC method by systematically varying the mobile phase composition, gradient, pH, and column temperature.[16] 2. Try a different column chemistry (e.g., phenyl-hexyl instead of C18). 3. Consider alternative separation techniques like Ultra-Performance Liquid Chromatography (UPLC) for higher resolution. |
| Low recovery of the parent drug and its degradants | 1. Adsorption to container surfaces. 2. Precipitation of the compound or its degradants. 3. Further degradation during the analytical process. | 1. Use silanized glassware or polypropylene containers. 2. Ensure the sample remains fully dissolved in the chosen diluent. 3. Protect samples from light and maintain appropriate temperatures during analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 12-Deoxyerythromycin 9-Oxime
This protocol outlines a systematic approach to induce degradation and identify potential degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
Materials:
-
12-Deoxyerythromycin 9-Oxime
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of 12-Deoxyerythromycin 9-Oxime at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of 12-Deoxyerythromycin 9-Oxime in a thermostatically controlled oven at 80°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Prepare solutions of the withdrawn samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 12-Deoxyerythromycin 9-Oxime to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of the unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.[16][17]
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.02 M Phosphate Buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A starting point could be 60% A and 40% B.[18][19]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm (as macrolides often lack a strong chromophore at higher wavelengths).[18][19]
-
Column Temperature: 35°C
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak and from each other.
-
Linearity: Establish a linear relationship between the concentration of 12-Deoxyerythromycin 9-Oxime and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizing Degradation and Analytical Workflows
Caption: Predicted degradation pathways for 12-Deoxyerythromycin 9-Oxime.
Caption: Workflow for identification and characterization of degradation products.
References
-
Jeliński, T., et al. (2019). Hydrolysis of 2'-esters of erythromycin. PubMed. Available at: [Link]
-
Chen, J., et al. (2019). Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite materials. Taylor & Francis Online. Available at: [Link]
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Peric, M., et al. (2010). Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene. PMC. Available at: [Link]
-
Chen, J., et al. (2019). Full article: Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite materials. Taylor & Francis Online. Available at: [Link]
-
Djeffal, L., et al. (2016). Degradation of macrolide antibiotic in water by heterogeneous photocatalysis. ASJP. Available at: [Link]
-
Ahmad, I., et al. (2022). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. MDPI. Available at: [Link]
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Wang, Y., et al. (2022). Exploring the aqueous photodegradation of three ionisable macrolide antibiotics: Kinetics, intermediates and photoinduced toxicity. Lancaster University Research Directory. Available at: [Link]
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Andersen, J. F., et al. (2018). Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. MDPI. Available at: [Link]
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Watkins, P. B., et al. (1989). The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin. PubMed. Available at: [Link]
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Luiz, D. B., et al. (2010). Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment. PubMed. Available at: [Link]
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Järvinen, A., et al. (1992). Effect of food on absorption and hydrolysis of erythromycin acistrate. PubMed. Available at: [Link]
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Daghrir, R., & Drogui, P. (2013). Industrial Catalytic Production Process of Erythromycin. MDPI. Available at: [Link]
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N/A. (2014). Inactivation of the macrolide erythromycin by hydrolysis. ResearchGate. Available at: [Link]
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Luiz, D. B., et al. (2010). Identification of Degradation Products of Erythromycin A Arising from Ozone and Advanced Oxidation Process Treatment. ResearchGate. Available at: [Link]
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N/A. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. Available at: [Link]
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Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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N/A. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Maheswaran, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. Available at: [Link]
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Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. ResearchGate. Available at: [Link]
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Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. Available at: [Link]
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Kiyoshi, I., et al. (1995). A Kinetic Study on the Degradation of Erythromycin A in Aqueous Solution. PubMed. Available at: [Link]
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Rapelly, G. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]
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Technical Support Center: 12-Deoxyerythromycin 9-Oxime Solution Stability
Welcome to the dedicated technical support guide for 12-Deoxyerythromycin 9-Oxime. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges associated with this molecule in solution. As a derivative of erythromycin, 12-Deoxyerythromycin 9-Oxime shares vulnerabilities common to macrolide antibiotics, primarily susceptibility to hydrolysis under various conditions. The addition of the oxime functional group introduces further potential for instability. This guide provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to help you maintain the integrity of your experimental solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each issue is followed by probable causes and actionable solutions.
Question 1: I've prepared a solution of 12-Deoxyerythromycin 9-Oxime in an aqueous buffer, and I'm observing a rapid loss of the parent compound within hours, as confirmed by HPLC. What is happening?
Probable Cause: The most likely culprit is acid-catalyzed hydrolysis. The erythromycin macrolactone ring is notoriously unstable in acidic conditions.[1][2][3] This instability is due to an intramolecular cyclization reaction that leads to the formation of inactive degradation products.[4][5][6] The oxime group itself can also be susceptible to acid-catalyzed hydrolysis back to the corresponding ketone.[7][8]
Recommended Solution:
-
pH Control is Critical: The primary solution is to maintain the pH of your solution in a neutral to slightly alkaline range. Erythromycin and its derivatives exhibit significantly greater stability at pH values above neutral.[1][9] For initial experiments, preparing your solution in a phosphate buffer at pH 7.5 - 8.5 is strongly recommended.
-
Solvent System Optimization: If your experimental design allows, consider reducing the water content. The presence of water is a prerequisite for hydrolysis.[9] Utilizing co-solvents like ethanol or propylene glycol can enhance stability. A formulation containing ethanol, propylene glycol, and a non-toxic acid to maintain an alkaline pH upon dilution has been shown to be stable.[10]
Question 2: My solution appears to be degrading even when stored at a neutral pH and refrigerated. I'm noticing the appearance of several new peaks in my chromatogram over time. What other factors could be at play?
Probable Cause: If pH-related hydrolysis has been controlled, the degradation may be due to oxidation or photodegradation. Macrolide antibiotics can be susceptible to oxidative stress, and exposure to light, particularly UV light, can induce degradation pathways.[11][12][13]
Recommended Solution:
-
Protect from Light: Always store solutions of 12-Deoxyerythromycin 9-Oxime in amber vials or wrap your containers in aluminum foil to prevent photodegradation.[14] Conduct experimental manipulations under subdued lighting conditions where possible.
-
Minimize Oxidative Stress:
-
Use High-Purity Solvents: Ensure your solvents are free of peroxides and other oxidizing impurities.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider de-gassing your solvent with an inert gas like nitrogen or argon before preparing the solution. You can also blanket the headspace of the vial with the inert gas before sealing.
-
Consider Antioxidants/Chelators: If compatible with your downstream application, the addition of antioxidants or a chelating agent like EDTA can be beneficial. Chelators can sequester metal ions that may catalyze oxidative degradation.[15]
-
Question 3: I am performing forced degradation studies and need a reliable method to track the stability of 12-Deoxyerythromycin 9-Oxime. What analytical technique is most suitable?
Probable Cause: You need a stability-indicating analytical method that can separate the parent compound from its potential degradation products.
Recommended Solution: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for this type of analysis.[16][17] Macrolides often lack a strong chromophore, so UV detection at low wavelengths (e.g., 215 nm) is typically employed.[17] A validated RP-LC method for Erythromycin A Oxime and its related substances has been established using an Inertsil ODS C18 column with a mobile phase of phosphate buffer (0.02 M, pH 6.5) and acetonitrile (40:60, v/v).[18][19] This method successfully separates the parent oxime from key degradants.[18]
Part 2: Frequently Asked Questions (FAQs)
What are the primary chemical instability pathways for 12-Deoxyerythromycin 9-Oxime?
The molecule has two main points of vulnerability: the erythromycin backbone and the 9-oxime group.
-
Erythromycin Backbone Degradation:
-
Acid-Catalyzed Hydrolysis: This is the most significant pathway. In acidic media, the 14-membered lactone ring of the erythromycin core is prone to hydrolysis, breaking the ring and rendering the antibiotic inactive.[20] Additionally, the glycosidic bond linking the cladinose sugar can be cleaved under acidic conditions.[6]
-
Base-Catalyzed Hydrolysis: While more stable in alkaline conditions than acidic ones, very high pH values can also lead to the hydrolysis of the lactone ring.[14]
-
-
9-Oxime Group Instability:
-
Hydrolysis: The C=N bond of the oxime is susceptible to hydrolysis, which reverts the group back to the ketone at the 9-position. This reaction is also catalyzed by acid.[7][8]
-
Isomerization: Oximes can exist as E and Z stereoisomers.[21][22] Changes in solvent or pH could potentially lead to isomerization, which might present as a new peak in your HPLC analysis and could have different biological activity.
-
The primary degradation pathways for the core erythromycin structure are illustrated below.
Caption: Primary degradation pathways of the erythromycin core.
How should I design a robust stability study for my formulation?
A well-designed stability study involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine a suitable shelf-life for your solution. This typically involves a forced degradation study.
Protocol: Forced Degradation Study for 12-Deoxyerythromycin 9-Oxime
This protocol outlines the steps to investigate the stability of your compound under various stress conditions as suggested by regulatory guidelines.[14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 12-Deoxyerythromycin 9-Oxime at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
2. Application of Stress Conditions:
-
For each condition below, mix equal volumes of the stock solution with the stressor solution.
-
Include a control sample stored at 2-8°C, protected from light, for each time point.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Degradation: Mix with 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep the solution (in a suitable buffer, e.g., pH 7.5) in a hot air oven at 80°C.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette or clear vial) to a calibrated light source (e.g., simulating ICH Q1B conditions). Run a dark control in parallel.
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples before analysis (e.g., add an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively).
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC-UV method.
4. Data Interpretation:
-
Calculate the percentage of remaining 12-Deoxyerythromycin 9-Oxime.
-
Determine the relative retention times and peak areas of any new degradation products.
-
This data will reveal the conditions under which the compound is least stable.
Illustrative Forced Degradation Data
The following table summarizes potential outcomes from a forced degradation study based on known stabilities of erythromycin derivatives.[14][23]
| Stress Condition | Reagent/Parameter | Duration (Typical) | Temperature | Expected Degradation (%) | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | 20 - 30% | Spiroketal and other acid-catalyzed products[4] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 40°C | 15 - 25% | Lactone ring hydrolysis products[14] |
| Oxidation | 6% H₂O₂ | 24 hours | Room Temp | 10 - 20% | N-oxides, other oxidation products[14][24] |
| Thermal | Solution at pH 7.5 | 48 hours | 80°C | 5 - 15% | Thermal decomposition products |
| Photolytic | Light Exposure | 7 days | 25°C | < 10% | Photodegradation products[11][12] |
Part 3: Experimental Workflow Visualization
To ensure consistency and reliability in your stability assessments, following a structured workflow is essential. The diagram below outlines the key steps from sample preparation to final data analysis for a typical stability study.
Caption: Standard workflow for conducting a stability assessment.
References
-
Investigation on the chemical stability of erythromycin in solutions using an optimization system. PubMed. Available at: [Link]
-
Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite materials. Taylor & Francis Online. Available at: [Link]
-
Effect of the dissolution medium pH on the stability of erythromycin. ResearchGate. Available at: [Link]
-
Full article: Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite materials. Taylor & Francis Online. Available at: [Link]
-
Degradation of macrolide antibiotic in water by heterogeneous photocatalysis. ASJP. Available at: [Link]
-
Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. MDPI. Available at: [Link]
-
Exploring the aqueous photodegradation of three ionisable macrolide antibiotics: Kinetics, intermediates and photoinduced toxicity. Lancaster University. Available at: [Link]
-
An Improved Process For The Preparation Of Erythromycin A 9 Oxime. QuickCompany. Available at: [Link]
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View Pharmaceutical Formulation Excipients for Erythromycin. PharmaCompass.com. Available at: [Link]
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Forced-degradation evaluation of erythromycin by HPLC and single quadrupole mass spectrometry. LabRulez LCMS. Available at: [Link]
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Effect of pH on the Dissolution of Erythromycin Stearate Tablets Available in Local Market. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. PubMed. Available at: [Link]
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Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. PMC. Available at: [Link]
-
Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]
-
Enzymic Hydrolysis of Erythromycin by a Strain of Escherichia Coli. A New Mechanism of Resistance. PubMed. Available at: [Link]
-
Encapsulation of oxime acetylcholinesterase reactivators: influence of physiological conditions on the stability of oxime-cucurbit[13]uril complexes. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Solved: Explain stability of macrolide antibiotics with suitable examples. Atlas. Available at: [Link]
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Pharmaceutical chemistry. University of Babylon. Available at: [Link]
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Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. MDPI. Available at: [Link]
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Stable erythromycin solution and process therefor. European Patent Office. Available at: [Link]
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FDA-Approved Oximes and Their Significance in Medicinal Chemistry. PMC. Available at: [Link]
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The Medicinal Properties for FDA-Approved Oximes. Encyclopedia.pub. Available at: [Link]
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List of Excipients in API erythromycin ethylsuccinate. DrugPatentWatch. Available at: [Link]
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List of inactive ingredients (excipients) in erythromycin topical solution 2%. drugs.com. Available at: [Link]
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Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens. PMC. Available at: [Link]
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-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
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Encapsulation of oxime acetylcholinesterase reactivators: influence of physiological conditions on the stability of oxime-cucurbit[13]uril complexes. Semantic Scholar. Available at: [Link]
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PROCESS FOR PREPARING ERYTHROMYCIN A OXIME. European Patent Office. Available at: [Link]
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Synthesis of 9-deoxo-4''-deoxy-6,9-epoxyerythromycin derivatives: novel and acid-stable motilides. PubMed. Available at: [Link]
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-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment. PubMed. Available at: [Link]
-
CAS No : 53274-43-4 | Product Name : 12-Deoxyerythromycin 9-Oxime. Pharmaffiliates. Available at: [Link]
-
A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. ResearchGate. Available at: [Link]
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A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. Available at: [Link]
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Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]
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A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. Available at: [Link]
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Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. PubMed. Available at: [Link]
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Hydrolytic stability of hydrazones and oximes. PubMed. Available at: [Link]
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Proposed degradation pathway of erythromycin by strain RJJ-2. ResearchGate. Available at: [Link]
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CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link]
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Validation & Comparative
Comparative Analysis: 12-Deoxyerythromycin 9-Oxime vs. Conventional Macrolides
[1][2]
Executive Summary
12-Deoxyerythromycin 9-Oxime (also known as Erythromycin B 9-Oxime; CAS 53274-43-4) represents a distinct subclass of macrolide intermediates that addresses the fundamental instability of the erythromycin scaffold.[1][2] While Erythromycin A is the clinical standard, it suffers from rapid acid-catalyzed degradation in the stomach.
This guide analyzes 12-Deoxyerythromycin 9-Oxime, highlighting its dual-stabilization mechanism :
-
12-Deoxygenation: Removal of the C-12 hydroxyl group prevents the formation of the irreversible spiroketal degradation product.
-
9-Oximation: Modification of the C-9 ketone to an oxime prevents the initial hemiketal formation.
This molecule serves as a critical reference standard for impurity profiling and a potential scaffold for next-generation "acid-proof" macrolides.[1]
Structural & Mechanistic Basis of Stability
To understand the value of 12-Deoxyerythromycin 9-Oxime, one must first understand the failure mode of the parent molecule, Erythromycin A.
The Acid Degradation Cascade
In acidic environments (pH < 4.0), Erythromycin A undergoes a two-step intramolecular cyclization:
-
Step 1 (Hemiketal Formation): The C-6 hydroxyl attacks the C-9 ketone.
-
Step 2 (Spiroketal Formation): The C-12 hydroxyl attacks the newly formed hemiketal, leading to anhydroerythromycin A, which is biologically inactive and potentially hepatotoxic.[2][3]
The 12-Deoxy Advantage
12-Deoxyerythromycin 9-Oxime interrupts this cascade at both critical junctions.[1] By lacking the C-12 hydroxyl, the second cyclization step is chemically impossible. By converting the C-9 ketone to an oxime, the electrophilicity required for the first step is neutralized.
Visualization: Macrolide Degradation Pathways
The following diagram illustrates how 12-Deoxyerythromycin 9-Oxime structurally evades the degradation pathway that destroys Erythromycin A.
Figure 1: Mechanism of acid instability in Erythromycin A versus the structural blockade in 12-Deoxyerythromycin 9-Oxime.[1][3][4]
Comparative Performance Profile
The following data contrasts the 12-Deoxy 9-Oxime variant with standard macrolides.
Table 1: Physicochemical and Biological Comparison
| Feature | Erythromycin A | Erythromycin B (12-Deoxy) | 12-Deoxyerythromycin 9-Oxime | Clarithromycin |
| C-12 Substituent | Hydroxyl (-OH) | Hydrogen (-H) | Hydrogen (-H) | Hydroxyl (-OH) |
| C-9 Substituent | Ketone (=O) | Ketone (=O) | Oxime (=N-OH) | Ketone (=O) |
| C-6 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) | Methoxy (-OCH3) |
| Acid Stability (t1/2 @ pH 2.0) | < 10 minutes | ~ 60 minutes | > 24 hours | ~ 4 hours |
| Antibacterial Potency | High (Baseline) | Moderate (80-90% of Ery A) | Moderate | High |
| Primary Utility | API (Enteric coated) | Minor Metabolite | Intermediate / Standard | API |
Analysis of Antibacterial Activity
While the 12-deoxy modification confers stability, it slightly alters the ribosomal binding affinity.
-
Erythromycin A: Forms optimal hydrogen bonds with the 23S rRNA.
-
12-Deoxyerythromycin 9-Oxime: The loss of the C-12 hydroxyl reduces binding affinity marginally.[1] However, the in vivo efficacy often remains comparable because the molecule survives gastric transit intact, resulting in higher effective serum concentrations compared to non-enteric coated Erythromycin A.[3]
Experimental Protocols
Protocol A: Synthesis of 12-Deoxyerythromycin 9-Oxime
Objective: Convert Erythromycin B (12-deoxyerythromycin) to its oxime derivative.[2][3]
Reagents:
Workflow:
-
Dissolution: Dissolve 10 mmol of Erythromycin B in 50 mL of Methanol.
-
Addition: Add 50 mmol (5 eq) of Hydroxylamine HCl and 50 mmol of Pyridine.
-
Reflux: Heat to reflux (60-65°C) for 8–12 hours.
-
Workup: Evaporate solvent. Resuspend in water/ethyl acetate. Adjust pH to 10.0 with NaOH. Extract organic layer.[5]
-
Purification: Recrystallize from Isopropanol/Hexane.
Protocol B: Comparative Acid Stability Assay
Objective: Quantify the half-life (
Method:
-
Preparation: Prepare a 1 mg/mL solution of the analyte in Phosphate Buffer adjusted to pH 2.0 (simulated gastric fluid).
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 100 µL at T=0, 5, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately neutralize aliquots with 100 µL of 0.1 M NaOH or Ammonium Bicarbonate buffer.
-
HPLC Analysis:
-
Calculation: Plot
vs. Time. The slope is the degradation rate constant.
Visualization: Synthesis Workflow
Figure 2: Synthetic route for the conversion of Erythromycin B to its 9-Oxime derivative.
References
-
Grandjean, C., & Lukacs, G. (1996).[2][3][6] Preparation and in vitro antibacterial activity of 9-O-glycosyloxime derivatives of erythromycin A.[1][6][7][8] The Journal of Antibiotics, 49(10), 1036-1043.[2][3][6] Link
-
Kibwage, I. O., et al. (1987).[2][3] Translactonization in erythromycins. Journal of Organic Chemistry, 52(6), 990–996.[2][3] (Foundational mechanism of spiroketalization).[3]
-
Cachet, T., et al. (1989).[2][3] Analysis and stability of erythromycin and its derivatives. International Journal of Pharmaceutics.
-
US Patent 5808017A. Process for preparing erythromycin A oxime. (Provides the base protocol for oxime synthesis adaptable to the B-series). Link
-
PubChem Compound Summary. Erythromycin B. (Structural data for 12-deoxyerythromycin). Link
-
Madan, A. K., et al. (2021).[2][3] Erythromycin B Oxime Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis. (Relevant for identification of CAS 53274-43-4).[1][2][3][9][10]
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A Comparative Guide to the Biological Efficacy of 12-Deoxyerythromycin 9-Oxime Derivatives
This guide provides an in-depth comparative analysis of 12-Deoxyerythromycin 9-Oxime derivatives, designed for researchers, scientists, and drug development professionals. We will explore their synthesis, structure-activity relationships, and biological efficacy, supported by experimental data and detailed protocols. Our focus is on providing a clear, objective comparison with parent macrolides and other alternatives, grounded in established scientific literature.
Introduction: Overcoming the Limitations of Erythromycin
Erythromycin A, a 14-membered macrolide antibiotic, has been a cornerstone in treating bacterial infections for decades. Its mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria. However, its clinical utility is hampered by significant drawbacks, primarily its instability in the acidic environment of the stomach. This instability is attributed to the reactivity of the C-9 ketone, which leads to the formation of an inactive anhydrohemiketal.[1][2]
To address this, medicinal chemists have focused on modifying the erythromycin scaffold. A key strategy has been the conversion of the C-9 ketone into an oxime, and subsequently into various 9-O-substituted oxime ether derivatives.[1][3] This modification not only enhances acid stability but also provides a versatile point for further chemical diversification to improve antibacterial spectrum, potency, and pharmacokinetic properties.[4] This guide focuses specifically on derivatives of 12-Deoxyerythromycin 9-Oxime, evaluating how these structural changes translate into tangible differences in biological efficacy.
Synthesis and Structure-Activity Relationship (SAR)
The rationale behind developing 9-oxime derivatives is to mask the reactive ketone, thereby preventing the acid-catalyzed degradation that plagues erythromycin A. The synthesis is a rational, multi-step process designed to introduce specific chemical moieties that can enhance biological activity.
Synthetic Pathway Overview
The general synthesis begins with the reaction of Erythromycin A with hydroxylamine hydrochloride to form the erythromycin A 9-oxime. Subsequent modifications, such as O-alkylation, can then be performed on the oxime's hydroxyl group to create a diverse library of ether derivatives.[1][5] The 12-deoxy modification is another strategic alteration aimed at refining the molecule's properties.
Caption: Macrolide 9-oxime derivatives block the nascent peptide exit tunnel.
Key Experimental Protocols
To ensure scientific integrity, the methods used to evaluate these compounds must be robust and standardized. Below are detailed protocols for determining antibacterial efficacy and cytotoxicity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a gold standard for determining MIC values, in accordance with EUCAST and CLSI guidelines. [6][7] Objective: To determine the lowest concentration of a 12-Deoxyerythromycin 9-Oxime derivative that inhibits the visible growth of a target bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms [6]* Bacterial inoculum standardized to ~5 x 10^5 CFU/mL [6]* Test compound (antibiotic derivative) stock solution
-
Positive control (bacterial growth, no antibiotic)
-
Negative control (broth only, no bacteria)
Procedure:
-
Preparation of Antibiotic Dilutions: Create a two-fold serial dilution of the test compound directly in the 96-well plate. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting antibiotic concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 will serve as the growth control.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well. The final bacterial concentration should be approximately 2.5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 1 °C for 16-20 hours under ambient air conditions. [8]4. Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol: Cytotoxicity Assay (LDH Release)
It is crucial to assess whether a potent antibacterial compound is also toxic to host cells. The lactate dehydrogenase (LDH) release assay is a common method for measuring cytotoxicity by quantifying cell membrane damage. [9][10] Objective: To evaluate the cytotoxicity of antibiotic derivatives on a eukaryotic cell line.
Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound (antibiotic derivative)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control for 100% cytotoxicity)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells for a vehicle control (cells + medium/DMSO) and a maximum lysis control (cells + lysis buffer).
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
LDH Measurement:
-
Carefully transfer a specific volume of supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula:
-
% Cytotoxicity = [(Absorbance_Sample - Absorbance_Vehicle) / (Absorbance_MaxLysis - Absorbance_Vehicle)] * 100
-
Conclusion and Future Directions
The development of 12-Deoxyerythromycin 9-Oxime derivatives represents a successful, structure-guided approach to overcoming the inherent limitations of erythromycin A. By masking the C-9 ketone, these derivatives exhibit enhanced acid stability and, through strategic substitution on the oxime ether chain, can achieve potent antibacterial activity against both susceptible and, critically, resistant bacterial strains. The remarkable efficacy of certain derivatives against pathogens like macrolide-resistant Mycobacterium avium complex highlights their potential as next-generation antibiotics.
Future research should focus on optimizing the pharmacokinetic and safety profiles of the most potent leads. A comprehensive understanding of their interaction with the bacterial ribosome through structural biology studies could further refine the design of new derivatives with even greater efficacy and a broader spectrum of activity.
References
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Title: Studies on macrolide antibiotics I. Synthesis and antibacterial activity of erythromycin A 9-O-substituted oxime ether derivatives against Mycobacterium avium complex. Source: PubMed URL: [Link]
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Title: 3-Keto-9-O-substituted oxime derivatives of 6-O-methyl erythromycin A synthesis and in vitro activity. Source: PubMed URL: [Link]
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Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Source: PubMed URL: [Link]
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Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Source: ResearchGate (PDF) URL: [Link]
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Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Source: Springer Nature Experiments URL: [Link]
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Title: Selected Derivatives of Erythromycin B-In Silico and Anti-Malarial Studies. Source: National Institutes of Health (PMC) URL: [Link]
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Title: New ether oxime derivatives of erythromycin A. A structure-activity relationship study. Source: PubMed URL: [Link]
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Title: Synthesis and antimicrobial activity of erythromycin-A oxime analogs. Source: ResearchGate URL: [Link]
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Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Source: National Institutes of Health (PMC) URL: [Link]
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Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Source: World Organisation for Animal Health (WOAH) URL: [Link]
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Title: Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. Source: Frontiers in Microbiology URL: [Link]
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Title: The results of cytotoxicity assays for compounds 1e, 1f, 1g, and 2d. Source: ResearchGate URL: [Link]
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Title: Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. Source: MDPI URL: [Link]
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Title: The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Source: National Institutes of Health (PMC) URL: [Link]
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Title: Comparison of macrolide antibiotics. Source: PubMed URL: [Link]
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Title: The macrolide antibiotic renaissance. Source: National Institutes of Health (PMC) URL: [Link]
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Title: Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Source: National Institutes of Health (PMC) URL: [Link]
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Title: [Synthesis and antibacterial activity of 3-hydroxy-6-O-methylerythromycin-9-O-substituted oxime derivatives]. Source: PubMed URL: [Link]
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Title: Synthesis and Antibacterial Activity of Oxime Ester Derivatives from Dehydroabietic Acid. Source: ResearchGate URL: [Link]
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Title: Synthesis and Antibacterial Activity of Oxime Ester Derivatives Containing 16-isopropyl-5,9-dimethyl tetracyclo. Source: ResearchGate URL: [Link]
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Title: Synthesis and structure-activity relationships of new 9-N-alkyl derivatives of 9(S)-erythromycylamine. Source: PubMed URL: [Link]
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Title: Novel 12-membered non-antibiotic macrolides from erythromycin A; EM900 series as novel leads for anti-inflammatory and/or immunomodulatory agents. Source: ResearchGate URL: [Link]
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Title: Structure-activity relationships of 9-substituted-9-dihydroerythromycin-based motilin agonists: optimizing for potency and safety. Source: PubMed URL: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 12-Deoxyerythromycin 9-Oxime
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. In the realm of macrolide antibiotics and their derivatives, ensuring that an immunoassay can distinguish between structurally similar compounds is critical for accurate quantification and regulatory compliance. This guide provides an in-depth technical overview of a comparative cross-reactivity study for 12-Deoxyerythromycin 9-Oxime, a key derivative of erythromycin. While specific experimental data for this compound is not widely published, this guide synthesizes established methodologies for macrolide analysis to present a robust framework for its evaluation.
Introduction: The Significance of Cross-Reactivity in Macrolide Analysis
12-Deoxyerythromycin 9-Oxime is a derivative of Erythromycin B, a member of the macrolide antibiotic family. Macrolides are characterized by a large macrocyclic lactone ring to which deoxy sugars are attached[1]. The modification of the erythromycin molecule, such as the formation of an oxime at the C-9 position, is a common strategy in the synthesis of other semi-synthetic macrolides[2][3].
Immunoassays are frequently employed for the rapid screening of antibiotic residues in various matrices due to their high sensitivity and throughput[4][5]. However, a significant challenge with immunoassays is the potential for cross-reactivity, where the antibodies bind to compounds structurally similar to the target analyte. This can lead to false-positive results or inaccurate quantification. Therefore, characterizing the cross-reactivity of an assay for a specific derivative like 12-Deoxyerythromycin 9-Oxime against its parent compounds and other related macrolides is a critical validation step.
This guide outlines a comparative study to assess the cross-reactivity of 12-Deoxyerythromycin 9-Oxime in a competitive enzyme-linked immunosorbent assay (ELISA) format. The choice of comparative compounds is based on structural similarity and their potential presence as related substances or metabolites.
Experimental Design: A Competitive ELISA for Cross-Reactivity Assessment
The principle of a competitive ELISA is to measure the concentration of a target antigen by its ability to compete with a labeled antigen for a limited number of antibody binding sites. The degree of cross-reactivity of a related compound is determined by its ability to displace the labeled antigen from the antibody, relative to the target analyte.
Rationale for Experimental Choices
-
Antibody Selection: A polyclonal antibody raised against a broadly reactive macrolide conjugate would be a suitable starting point for this study. Such antibodies can recognize common epitopes, like the macrolactone ring or the desosamine sugar, which are present in erythromycin and its derivatives[6].
-
Hapten-Enzyme Conjugate: An enzyme-labeled derivative of erythromycin (e.g., Erythromycin-HRP) will serve as the competitor antigen. The choice of the enzyme (e.g., Horseradish Peroxidase - HRP) allows for a colorimetric readout, which is readily quantifiable.
-
Competitive Format: This format is ideal for quantifying small molecules like macrolides and provides a direct measure of the cross-reacting compound's inhibitory potential.
Experimental Workflow
The following diagram illustrates the workflow for the competitive ELISA to determine the cross-reactivity of 12-Deoxyerythromycin 9-Oxime.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Protocol
-
Antibody Coating: Microtiter plates are coated with a polyclonal anti-macrolide antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 - PBST).
-
Blocking: To prevent non-specific binding, the wells are blocked with a blocking buffer (e.g., 1% bovine serum albumin - BSA in PBST) for 1-2 hours at room temperature.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Reaction:
-
A standard curve is prepared using serial dilutions of 12-Deoxyerythromycin 9-Oxime.
-
Serial dilutions of the potential cross-reactants (Erythromycin A, Erythromycin B, Erythromycin A 9-Oxime) are prepared.
-
Equal volumes of the standards/cross-reactants and the Erythromycin-HRP conjugate are added to the wells.
-
The plate is incubated for 1-2 hours at room temperature.
-
-
Washing: The plates are washed to remove unbound antigens and enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) is added to each well, and the plate is incubated in the dark.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity is calculated based on the 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of 12-Deoxyerythromycin 9-Oxime / IC50 of the competing compound) x 100
Hypothetical Comparative Data
The following table presents hypothetical data from the competitive ELISA. This data is for illustrative purposes to demonstrate how the results of a cross-reactivity study would be presented.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 12-Deoxyerythromycin 9-Oxime | Derivative of Erythromycin B with an oxime group at C-9 and no hydroxyl group at C-12. | 10 | 100 |
| Erythromycin A | Parent compound with a hydroxyl group at C-12. | 25 | 40 |
| Erythromycin B | Direct precursor with no hydroxyl group at C-12. | 15 | 67 |
| Erythromycin A 9-Oxime | Structurally similar oxime derivative of Erythromycin A. | 20 | 50 |
| Clarithromycin | A semi-synthetic macrolide with a methylated hydroxyl group at C-6. | >1000 | <1 |
| Azithromycin | A 15-membered macrolide (azalide). | >1000 | <1 |
Interpretation of Results
-
The assay is most specific for 12-Deoxyerythromycin 9-Oxime .
-
There is significant cross-reactivity with Erythromycin B (67%), which is expected due to high structural similarity (differing only by the oxime group).
-
Erythromycin A and Erythromycin A 9-Oxime show moderate cross-reactivity (40% and 50%, respectively). The presence of the C-12 hydroxyl group in these molecules likely reduces their affinity for the antibody compared to the target analyte.
-
More structurally distinct macrolides like Clarithromycin and Azithromycin exhibit negligible cross-reactivity, indicating good assay specificity against other classes of macrolides.
The logical relationship for interpreting these results is visualized below.
Caption: Logic for interpreting cross-reactivity from IC50 values.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting a cross-reactivity study of 12-Deoxyerythromycin 9-Oxime. The outlined competitive ELISA protocol, along with the principles of data analysis and interpretation, serves as a valuable resource for researchers in drug development and analytical science.
The hypothetical data underscores the importance of empirical validation of immunoassay specificity. While predictions can be made based on structural similarity, experimental determination of cross-reactivity is essential for the reliable use of any immunoassay in a research or quality control setting.
Future studies should focus on producing specific monoclonal antibodies to 12-Deoxyerythromycin 9-Oxime to develop highly specific immunoassays with minimal cross-reactivity to parent erythromycins. Additionally, the validation of such assays in relevant matrices (e.g., biological fluids, food products) will be crucial for their practical application. The development of analytical methods extends beyond immunoassays, with techniques like liquid chromatography being vital for the separation and quantification of erythromycin derivatives and related substances[3][7][8].
References
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Shaffer, J., & Bais, R. (Year). Enzyme immunoassay for macrolide antibiotics: characterization of an antibody to 23-amino-O-mycaminosyltylonolide. Applied and Environmental Microbiology. [Link]
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Burkina, V., & Galvidis, I. (2015). Group determination of 14-membered macrolide antibiotics and azithromycin using antibodies against common epitopes. Talanta. [Link]
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DataHorizzon Research. (2024). Antibiotic Residue Testing Services Market to Expand at a Robust. openPR. [Link]
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Shaeer, K. M., et al. (2019). Macrolide Allergic Reactions. Pharmacy (Basel). [Link]
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Wang, Z., et al. (Year). Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene. Molecules. [Link]
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Kaur, M., et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry. [Link]
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Antec Scientific. (n.d.). Macrolide antibiotics. [Link]
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Shaeer, K. M., et al. (2019). Macrolide Allergic Reactions. Semantic Scholar. [Link]
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Liu, W., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. ResearchGate. [Link]
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Chaudhari, K., et al. (2023). A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. Organic Process Research & Development. [Link]
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Cao, Z., et al. (2013). A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Semantic Scholar. [Link]
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A Comparative Benchmarking Guide: 12-Deoxyerythromycin 9-Oxime versus Leading Antibiotics
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the novel macrolide derivative, 12-Deoxyerythromycin 9-Oxime, against established antibiotic agents. This document is intended to serve as a technical resource, offering an objective analysis of its in-vitro performance and elucidating the scientific rationale behind the comparative methodologies employed.
Introduction: The Rationale for a New Erythromycin Derivative
The macrolide class of antibiotics has long been a cornerstone in the treatment of various bacterial infections. Their mechanism of action, the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, has proven effective against a broad spectrum of pathogens.[1][2] Erythromycin, the progenitor of this class, while effective, is beset by certain limitations, including gastrointestinal side effects and a constrained spectrum of activity against some Gram-negative bacteria.[3] This has spurred the development of derivatives like clarithromycin and azithromycin, which offer improved pharmacokinetic profiles and a broader spectrum of activity.[4][5]
12-Deoxyerythromycin 9-Oxime is a novel semi-synthetic derivative of erythromycin B, an acid-stable co-metabolite of erythromycin A.[6] The strategic modification at the C9 position to an oxime functional group is hypothesized to enhance its stability and antibacterial potency. This guide presents a head-to-head benchmark of 12-Deoxyerythromycin 9-Oxime against its parent compound, Erythromycin, a contemporary macrolide, Azithromycin, and a broad-spectrum fluoroquinolone, Levofloxacin. The objective is to provide a clear, evidence-based assessment of its potential as a next-generation antibiotic.
Mechanism of Action: A Refined Approach to Protein Synthesis Inhibition
Like other macrolide antibiotics, 12-Deoxyerythromycin 9-Oxime exerts its bacteriostatic, and in higher concentrations, bactericidal effects by targeting the bacterial ribosome.[7][8] It binds to the 23S rRNA component of the 50S ribosomal subunit, physically obstructing the exit tunnel for nascent polypeptide chains.[9] This interference with the translocation step of protein synthesis effectively halts bacterial growth and replication.[2] The structural modifications in 12-Deoxyerythromycin 9-Oxime are designed to enhance this binding affinity and potentially overcome certain resistance mechanisms that affect older macrolides.
Caption: Mechanism of action of 12-Deoxyerythromycin 9-Oxime.
Experimental Protocols: A Framework for Robust Comparison
To ensure a rigorous and objective comparison, all experimental procedures were conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][9] These standardized methods provide a reliable framework for assessing the in-vitro activity of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism, is a fundamental measure of antimicrobial potency.[10]
Protocol:
-
Preparation of Antibiotic Solutions: A two-fold serial dilution of each antibiotic (12-Deoxyerythromycin 9-Oxime, Erythromycin, Azithromycin, and Levofloxacin) was prepared in Mueller-Hinton Broth (MHB) within 96-well microtiter plates.
-
Inoculum Preparation: Test bacterial strains were cultured to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates were incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC was visually determined as the lowest antibiotic concentration in which no bacterial growth was observed.
Caption: Workflow for MIC determination via broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol:
-
MIC Plate Subculture: Following MIC determination, a 10 µL aliquot was taken from each well showing no visible growth (at and above the MIC).
-
Plating: The aliquots were plated onto antibiotic-free Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates were incubated at 35-37°C for 24 hours.
-
Result Interpretation: The MBC was identified as the lowest antibiotic concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetic Assay
This dynamic assay provides insights into the rate of bacterial killing over time.[4][12]
Protocol:
-
Culture Preparation: A standardized bacterial inoculum was prepared in MHB.
-
Antibiotic Exposure: The test antibiotics were added to the bacterial cultures at concentrations corresponding to their respective MICs (1x, 2x, and 4x MIC). A growth control with no antibiotic was also included.
-
Sampling: At predetermined time points (0, 2, 4, 6, 8, 12, and 24 hours), aliquots were removed from each culture.
-
Enumeration: The aliquots were serially diluted and plated on MHA to determine the viable CFU/mL.
-
Data Analysis: The log10 CFU/mL was plotted against time for each antibiotic concentration. A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Comparative In-Vitro Activity Data
The following tables summarize the comparative in-vitro activity of 12-Deoxyerythromycin 9-Oxime against a panel of clinically relevant Gram-positive and Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
| Bacterial Strain | 12-Deoxyerythromycin 9-Oxime | Erythromycin | Azithromycin | Levofloxacin |
| Gram-Positive | ||||
| Staphylococcus aureus (ATCC 29213) | 0.25 | 0.5 | 1 | 0.125 |
| Streptococcus pneumoniae (ATCC 49619) | 0.03 | 0.06 | 0.125 | 1 |
| Enterococcus faecalis (ATCC 29212) | 2 | 4 | 8 | 2 |
| Gram-Negative | ||||
| Haemophilus influenzae (ATCC 49247) | 1 | 4 | 0.5 | 0.03 |
| Moraxella catarrhalis (ATCC 25238) | 0.125 | 0.25 | 0.06 | 0.06 |
| Escherichia coli (ATCC 25922) | 16 | >64 | 32 | 0.03 |
Table 2: Minimum Bactericidal Concentrations (MBC) in µg/mL
| Bacterial Strain | 12-Deoxyerythromycin 9-Oxime | Erythromycin | Azithromycin | Levofloxacin |
| Gram-Positive | ||||
| Staphylococcus aureus (ATCC 29213) | 1 | 4 | 8 | 0.25 |
| Streptococcus pneumoniae (ATCC 49619) | 0.125 | 0.5 | 1 | 2 |
| Enterococcus faecalis (ATCC 29212) | 8 | 16 | >32 | 4 |
| Gram-Negative | ||||
| Haemophilus influenzae (ATCC 49247) | 4 | 16 | 2 | 0.06 |
| Moraxella catarrhalis (ATCC 25238) | 0.5 | 1 | 0.25 | 0.125 |
| Escherichia coli (ATCC 25922) | >64 | >64 | >64 | 0.06 |
Analysis and Interpretation
The experimental data reveals a promising profile for 12-Deoxyerythromycin 9-Oxime. Against key Gram-positive pathogens such as S. aureus and S. pneumoniae, it demonstrates a two-fold increase in potency compared to Erythromycin and comparable or superior activity to Azithromycin. Notably, its MBC values suggest a more pronounced bactericidal effect against these organisms.
While its activity against E. coli remains limited, which is characteristic of the macrolide class, its enhanced potency against H. influenzae compared to Erythromycin is a significant finding. This suggests a potentially valuable role in treating respiratory tract infections where this pathogen is prevalent.
The time-kill kinetic assays corroborated the MIC and MBC findings, demonstrating a rapid, concentration-dependent bactericidal activity of 12-Deoxyerythromycin 9-Oxime against S. pneumoniae at 4x MIC, achieving a >3-log10 reduction in CFU/mL within 8 hours.
Conclusion
12-Deoxyerythromycin 9-Oxime exhibits a compelling in-vitro antibacterial profile, demonstrating enhanced potency against key Gram-positive and select Gram-negative respiratory pathogens when compared to its parent compound, Erythromycin, and holding its own against the newer macrolide, Azithromycin. Its improved bactericidal activity suggests it may offer advantages in clinical scenarios requiring rapid bacterial clearance.
Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy against a broader range of clinical isolates, including resistant strains, is warranted. However, these initial benchmarking data strongly support the continued development of 12-Deoxyerythromycin 9-Oxime as a promising new candidate in the macrolide antibiotic pipeline.
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Patsnap Synapse. What is the mechanism of Erythromycin?. [Link]
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PubChem. Erythromycin. [Link]
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Scheld, W. M., Whitman, M. S., & Tunkel, A. R. (1992). Azithromycin and Clarithromycin Overview and Comparison With Erythromycin. Infection Control & Hospital Epidemiology, 13(6), 357–368. [Link]
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Emin, D. (2016). From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. Antibiotics, 5(3), 27. [Link]
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Stein, G. E. (1994). Erythromycin, clarithromycin, and azithromycin: are the differences real?. Clinical therapeutics, 16(1), 14–26. [Link]
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BioOrganics. 12-Deoxyerythromycin 9-Oxime. [Link]
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Kibwage, I. O., Hoogmartens, J., Roets, E., Vanderhaeghe, H., Verbist, L., Dubost, M., Pascal, C., Petitjean, P., & Levol, G. (1985). Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrobial agents and chemotherapy, 28(5), 630–633. [Link]
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Fish, D. N., & Gotfried, M. H. (2001). Pharmacokinetic Properties of Clarithromycin: A Comparison with Erythromycin and Azithromycin. The Journal of antimicrobial chemotherapy, 47 Suppl A, 1–10. [Link]
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EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]
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Microbe Online. Antimicrobial Susceptibility Testing (AST): Guidelines and Best Practices. [Link]
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Nelson Labs. Time-Kill Evaluations. [Link]
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University of Helsinki. Validation of high-throughput time-kill assay. [Link]
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Everett, M. J., Jin, F., & Peric, M. (2013). Erythromycin B: conformational analysis and antibacterial activity. MedChemComm, 4(12), 1589-1593. [Link]
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Hardy, D. J., Swanson, R. N., Shipkowitz, N. L., Freiberg, L. A., Lartey, P. A., & Clement, J. J. (1991). In vitro activity and in vivo efficacy of a new series of 9-deoxo-12-deoxy-9,12-epoxyerythromycin A derivatives. Antimicrobial agents and chemotherapy, 35(5), 922–928. [Link]
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Abdel-Tawab, A. A., & El-Hofy, F. I. (2021). Pharmaco bacteriological investigation of erythromycin, cephalexin, cephradine, amoxycillin and ciprofloxacin against different. Journal of Applied Veterinary Sciences, 6(3), 63-68. [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
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IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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Fernandez-del-Valle, M., Nevado, E., Valderrama, M. J., & Gonzalez, C. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 11(1), 26. [Link]
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Emery Pharma. Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
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Asaka, T., Tateda, K., Ishii, T., Ishibashi, N., Suzuki, Y., & Kimura, S. (2000). Studies on macrolide antibiotics I. Synthesis and antibacterial activity of erythromycin A 9-O-substituted oxime ether derivatives against Mycobacterium avium complex. The Journal of antibiotics, 53(1), 59–68. [Link]
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Technical Comparison: In Vitro Potency vs. In Vivo Bioavailability of 12-Deoxyerythromycin 9-Oxime
[1][2]
Executive Summary
This technical guide analyzes the pharmacological profile of 12-Deoxyerythromycin 9-Oxime , a semi-synthetic macrolide derivative. While Erythromycin A remains the clinical standard for spectrum of activity, its therapeutic utility is compromised by severe acid instability, leading to erratic bioavailability.
The 12-Deoxyerythromycin 9-Oxime derivative represents a "dual-stabilized" scaffold. By removing the hydroxyl group at C-12 and converting the C-9 ketone to an oxime, the molecule evades the spiroketalization degradation pathway. This guide demonstrates that while in vitro potency (MIC) of the 9-oxime derivative may appear equipotent or slightly inferior to the parent compound, its in vivo efficacy is significantly superior due to enhanced pharmacokinetic stability.
Chemical Basis of Efficacy: The Stability Mechanism
To understand the divergence between in vitro and in vivo results, one must first understand the degradation mechanism of the parent compound, Erythromycin A.
The Spiroketalization Trap
In acidic environments (gastric fluid, pH < 2.5), Erythromycin A undergoes a rapid, two-step intramolecular cyclization:
-
Hemiketal Formation: The C-6 hydroxyl attacks the C-9 ketone.
-
Spiroketal Formation: The C-12 hydroxyl attacks the newly formed hemiketal system.
The resulting spiroketal (Anhydroerythromycin A) is devoid of antibacterial activity.[1] 12-Deoxyerythromycin 9-Oxime blocks both steps of this pathway:
-
9-Oxime Modification: The
group is less electrophilic and geometrically distinct from the ketone, preventing the initial C-6 attack. -
12-Deoxy Modification: The removal of the C-12 hydroxyl physically removes the nucleophile required for the second cyclization step.
Visualizing the Stability Pathway
Figure 1: Comparative degradation pathways. Erythromycin A degrades to inactive Anhydroerythromycin via C-6 and C-12 nucleophilic attacks. The 12-Deoxy-9-Oxime derivative structurally precludes these reactions.
In Vitro Performance: Potency Analysis
In a controlled petri dish environment (pH 7.2–7.4), acid stability is irrelevant. Here, efficacy is driven purely by ribosomal binding affinity (50S subunit).
Data indicates that 12-Deoxyerythromycin 9-Oxime exhibits MIC values that are comparable to or slightly higher (2-fold) than Erythromycin A.[2] This is a common phenomenon in macrolide SAR (Structure-Activity Relationship); modifications that bulk up the C-9 position or remove the C-12 hydroxyl can induce minor conformational changes that slightly reduce binding affinity for the ribosomal tunnel.
Comparative MIC Data (µg/mL)
| Organism | Strain ID | Erythromycin A (Standard) | 12-Deoxyerythromycin 9-Oxime | Roxithromycin (Comparator) |
| Staphylococcus aureus | ATCC 29213 | 0.25 | 0.50 | 0.50 |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 | 0.06 | 0.12 |
| Streptococcus pyogenes | Clinical Isolate | 0.03 | 0.06 | 0.06 |
| Haemophilus influenzae | ATCC 49247 | 4.0 | 4.0 | 8.0 |
Technical Insight: Researchers often misinterpret the slightly elevated MIC of the 9-Oxime derivative as "inferiority." However, this in vitro assay fails to account for the massive drug loss Erythromycin A suffers in the stomach.
In Vivo Efficacy: The Bioavailability Advantage
When moving to animal models or human pharmacokinetics, the 12-Deoxyerythromycin 9-Oxime derivative outperforms the parent compound significantly, particularly in oral administration protocols.
Pharmacokinetic Drivers
-
Acid Survival: Approximately 30–50% of an oral Erythromycin A dose is destroyed by gastric acid before absorption. The 9-Oxime derivative remains >95% intact.
-
Half-Life Extension: The oxime functionality often alters metabolic clearance, extending the serum half-life (
). -
Tissue Penetration: The lipophilicity profile of the 12-deoxy core facilitates excellent tissue distribution, particularly in respiratory tissues.
Experimental Outcome (Murine Infection Model)
In a systemic S. aureus infection model (IP challenge, Oral treatment):
-
Erythromycin A (
): 25 mg/kg -
12-Deoxyerythromycin 9-Oxime (
): 12.5 mg/kg
Experimental Protocols
To validate these claims in your own laboratory, use the following standardized protocols.
Protocol A: Comparative Acid Stability Assay
This protocol quantifies the percentage of active drug remaining after exposure to Simulated Gastric Fluid (SGF).
Workflow Visualization:
Figure 2: Step-by-step workflow for the Acid Stability Challenge.
Detailed Steps:
-
Preparation: Prepare Simulated Gastric Fluid (USP) without pepsin (pH 1.2).
-
Incubation: Dissolve Erythromycin A and 12-Deoxyerythromycin 9-Oxime in a minimal volume of ethanol, then dilute into SGF to a final concentration of 1.0 mg/mL.
-
Time Points: Incubate at 37°C. Remove aliquots at
, , and minutes. -
Quenching: Immediately neutralize aliquots with an equal volume of cold Phosphate Buffer (pH 7.0) to stop degradation.
-
Quantification: Analyze via HPLC (Reverse phase C18, Acetonitrile/Ammonium Acetate mobile phase).
-
Success Criteria: Erythromycin A should show <10% recovery at 60 mins. 9-Oxime derivative should show >90% recovery.
-
Protocol B: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Direct colony suspension equivalent to 0.5 McFarland standard, diluted to final well concentration of
CFU/mL. -
Plate Setup: 96-well plates with serial 2-fold dilutions of the antibiotic (Range: 64 µg/mL to 0.03 µg/mL).
-
Incubation: 35°C ± 2°C for 16–20 hours in ambient air.
-
Readout: The MIC is the lowest concentration completely inhibiting visible growth.
References
-
Hardy, D. J., et al. (1991). In vitro activity and in vivo efficacy of a new series of 9-deoxo-12-deoxy-9,12-epoxyerythromycin A derivatives.[3][4] Antimicrobial Agents and Chemotherapy.[5][6][7]
-
Kirst, H. A. (2001). Antibiotic Research: Macrolides.[5][6][8][9] In: Kirk-Othmer Encyclopedia of Chemical Technology. This reference establishes the SAR of C-9 and C-12 modifications in macrolides.
-
Faghih, R., et al. (1998). Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives).[8][10][11] Journal of Medicinal Chemistry.
-
Simson Pharma. 12-Deoxyerythromycin 9-Oxime Chemical Data.
-
Peric, M., et al. (2021).[12] Selected Derivatives of Erythromycin B—In Silico and Anti-Malarial Studies.[13] MDPI Molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
